Csf1R-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H17F3N4O |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[4-methyl-6-[[6-(trifluoromethyl)-3-pyridinyl]methylamino]-3-pyridinyl]-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C21H17F3N4O/c1-12-7-19(26-9-13-5-6-18(25-8-13)21(22,23)24)27-10-16(12)14-3-2-4-15-17(14)11-28-20(15)29/h2-8,10H,9,11H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
NUASBLXKMUYBJO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Csf1R-IN-12: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-12 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase critical for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2][3] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a compelling target for therapeutic intervention.[4][5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, based on the established pharmacology of potent CSF1R inhibitors. It includes a summary of key quantitative data for representative CSF1R inhibitors, detailed experimental protocols for assessing inhibitor activity, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the CSF1R kinase domain. The binding of its cognate ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), to the extracellular domain of CSF1R induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation activates the receptor, creating docking sites for various downstream signaling proteins. This compound, by occupying the ATP-binding pocket of the kinase domain, prevents this autophosphorylation and subsequent activation, thereby blocking all downstream signaling cascades. This ultimately leads to the inhibition of CSF1R-dependent cellular responses, primarily the proliferation and survival of macrophages.
Quantitative Data for Representative CSF1R Inhibitors
Table 1: In Vitro Potency of Representative CSF1R Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | CSF1R | Biochemical | 13 | [4] |
| PLX5622 | CSF1R | Biochemical | 16 | [8] |
| Ki-20227 | CSF1R | Biochemical | 2 | [9] |
| ARRY-382 | CSF1R | Biochemical | 9 | [9] |
| Unnamed Acyl Urea Derivative | CSF1R | Biochemical | 4.1 | [10] |
Table 2: Kinase Selectivity Profile of Representative CSF1R Inhibitors
| Compound | c-KIT (IC50, nM) | FLT3 (IC50, nM) | PDGFRβ (IC50, nM) | VEGFR2 (IC50, nM) | Reference |
| Pexidartinib (PLX3397) | 27 | 160 | - | - | [4] |
| Ki-20227 | 451 | - | 217 | 12 | [9] |
| DCC-3014 | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | [8] |
Signaling Pathways
The inhibition of CSF1R by this compound blocks multiple downstream signaling pathways that are crucial for macrophage function. The primary pathways affected are the PI3K/AKT pathway, which is central to cell survival, and the MAPK/ERK pathway, which is involved in proliferation and differentiation.
Caption: this compound inhibits CSF1R autophosphorylation, blocking downstream signaling pathways.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of a CSF1R inhibitor like this compound.
Biochemical Assay: CSF1R Kinase Inhibition
Objective: To determine the in vitro potency of this compound against the isolated CSF1R kinase domain.
Methodology:
-
Recombinant human CSF1R kinase domain is incubated with a sub-saturating concentration of ATP and a specific peptide substrate in a kinase buffer.
-
This compound is added in a range of concentrations.
-
The kinase reaction is initiated and allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay using [γ-33P]ATP.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Assay: Inhibition of CSF1-Dependent Cell Proliferation
Objective: To assess the ability of this compound to inhibit CSF1R-mediated cell proliferation in a cellular context.
Methodology:
-
A CSF-1 dependent cell line, such as murine bone marrow-derived macrophages (BMDMs) or the M-NFS-60 cell line, is seeded in 96-well plates.
-
Cells are serum-starved to reduce background proliferation.
-
This compound is added at various concentrations, followed by stimulation with a sub-maximal concentration of recombinant human CSF-1.
-
The cells are incubated for 48-72 hours to allow for proliferation.
-
Cell viability and proliferation are assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The IC50 value is calculated from the resulting dose-response curve.
Caption: Workflow for biochemical and cellular assays to determine the potency of this compound.
Conclusion
This compound is a potent inhibitor of CSF1R, a key regulator of macrophage biology. By blocking the ATP-binding site of the CSF1R kinase domain, this compound effectively abrogates the downstream signaling pathways responsible for macrophage survival and proliferation. While specific quantitative data for this compound are not widely published, its mechanism of action is consistent with that of other well-characterized CSF1R inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for understanding and further investigating the therapeutic potential of this compound in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1R | TargetMol [targetmol.com]
- 10. Novel CSF-1R kinase inhibitor demonstrates promising preclinical profile | BioWorld [bioworld.com]
Csf1R-IN-12: A Potent and Selective Inhibitor of Colony-Stimulating Factor 1 Receptor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation. Its dysregulation is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Csf1R-IN-12 has emerged as a potent and selective small molecule inhibitor of CSF1R, demonstrating significant potential for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and an exploration of the signaling pathways it modulates. All data presented herein is extracted from the primary patent literature introducing this compound.
Introduction to CSF1R and Its Role in Disease
The colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS, is a member of the class III receptor tyrosine kinase family. The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation triggers a cascade of downstream signaling events that are crucial for the function of myeloid cells.
In the context of cancer, tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment and often promote tumor growth, angiogenesis, and metastasis. The survival and pro-tumorigenic function of TAMs are heavily dependent on CSF1R signaling. Therefore, inhibiting CSF1R is a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.
Biochemical and Cellular Activity of this compound
This compound, identified as compound 1 in patent WO2019134661A1, demonstrates potent inhibition of CSF1R kinase activity. The following tables summarize the in vitro biochemical and cellular potency of this compound.
Table 1: Biochemical Potency of this compound against CSF1R
| Compound | CSF1R IC50 (nM) |
| This compound | 1.2 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | IC50 (nM) |
| M-NFS-60 | Cell Proliferation (CSF-1) | 3.6 |
M-NFS-60 is a murine macrophage cell line that is dependent on CSF-1 for proliferation and survival.
Experimental Protocols
The following sections detail the methodologies used to characterize the activity of this compound as described in the source patent.
CSF1R Kinase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the CSF1R kinase domain.
Workflow:
Figure 1: Workflow for the CSF1R Kinase Inhibition Assay.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Test compound (this compound) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the assay wells.
-
Add the CSF1R enzyme and the poly(Glu,Tyr) substrate to the wells and pre-incubate.
-
Initiate the kinase reaction by adding ATP at a concentration close to the Km for CSF1R.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent, which correlates with kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
M-NFS-60 Cell Proliferation Assay
This cellular assay assesses the ability of a compound to inhibit the proliferation of M-NFS-60 cells, which are dependent on CSF-1 for their growth and survival.
Workflow:
The Role of Csf1R-IN-12 in Macrophage Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of macrophage differentiation, proliferation, and survival. Its signaling pathway is a key determinant of macrophage polarization into functionally distinct phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory/pro-tumoral M2 subtypes. Dysregulation of Csf1R signaling and an imbalance in macrophage polarization are implicated in various pathologies, including cancer and inflammatory diseases. This technical guide provides an in-depth overview of Csf1R-IN-12, a potent and selective Csf1R inhibitor, and its role in modulating macrophage differentiation. We present quantitative data on its activity, detailed experimental protocols for in vitro studies, and diagrams of the core signaling pathways and experimental workflows.
Introduction to Csf1R and Macrophage Polarization
The mononuclear phagocyte system, which includes monocytes and macrophages, plays a pivotal role in tissue homeostasis and immunity. Csf1R, a receptor tyrosine kinase, and its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), are central to the development and function of most tissue macrophages.[1] Activation of Csf1R by its ligands initiates a signaling cascade that promotes the survival, proliferation, and differentiation of myeloid progenitor cells into macrophages.[2]
Macrophage polarization is a process by which macrophages adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are:
-
M1 (Classically Activated) Macrophages: Typically induced by microbial products (e.g., lipopolysaccharide, LPS) and pro-inflammatory cytokines (e.g., interferon-gamma, IFN-γ). M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), high antigen presentation capacity, and anti-microbial/anti-tumoral activities.
-
M2 (Alternatively Activated) Macrophages: Induced by cytokines such as IL-4 and IL-13. M2 macrophages are involved in tissue repair, angiogenesis, and immune suppression, and are often associated with tumor progression.[3]
The Csf1R signaling pathway is known to favor the differentiation and polarization of macrophages towards the M2 phenotype.[3] Therefore, inhibition of Csf1R presents a promising therapeutic strategy to modulate macrophage populations, particularly in the context of cancer, by shifting the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.
This compound (BPR1R024): A Selective Csf1R Inhibitor
This compound, also identified as BPR1R024, is a potent and selective, orally active inhibitor of the Csf1R kinase.[4] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of Csf1R, thereby blocking the autophosphorylation of the receptor and the subsequent downstream signaling cascades that are essential for macrophage survival and differentiation.[5]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [4]
| Target | IC50 (nM) |
| Csf1R | 0.53 |
Table 2: Effect of this compound on the Survival of Polarized Bone Marrow-Derived Macrophages (BMDMs) [4]
| Macrophage Phenotype | Polarizing Cytokine | Effect of this compound |
| M2-like | M-CSF (CSF-1) | Significant growth inhibition |
| M1-like | GM-CSF (CSF-2) | Minimal effect on survival |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in macrophage differentiation.
In Vitro Differentiation and Polarization of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of M1 and M2-like macrophages from murine bone marrow for subsequent analysis of the effects of this compound.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Recombinant murine M-CSF (CSF-1)
-
Recombinant murine GM-CSF (CSF-2)
-
This compound (BPR1R024)
-
6-well tissue culture plates
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2)
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6-8 week old mouse by an approved method.
-
Aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with complete RPMI-1640 medium.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in fresh medium, and count the viable cells.
-
-
Differentiation of BMDMs:
-
Plate the bone marrow cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
To generate M2-like macrophages, supplement the medium with 20 ng/mL of M-CSF.
-
To generate M1-like macrophages, supplement the medium with 20 ng/mL of GM-CSF.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 7 days.
-
On day 3, add fresh medium with the respective cytokines to the cultures.
-
-
Treatment with this compound:
-
On day 7, the differentiated macrophages can be treated with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24-72 hours) to assess effects on survival, polarization, and function.
-
Analysis of Macrophage Polarization by Flow Cytometry
Procedure:
-
After treatment, gently scrape the adherent macrophages from the plates.
-
Wash the cells with cold FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer containing fluorescently conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b, and polarization markers like CD86 for M1 and CD206 for M2).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage of M1 and M2 polarized macrophages in each treatment group.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the Csf1R signaling pathway, the mechanism of action of this compound, and the experimental workflow for studying its effects on macrophage differentiation.
Conclusion
This compound is a potent and selective inhibitor of Csf1R that demonstrates a significant impact on macrophage differentiation. By preferentially inhibiting the survival of M2-like macrophages, this compound has the potential to shift the macrophage balance within tissues, a mechanism with considerable therapeutic implications for diseases characterized by M2-dominant immunosuppressive microenvironments, such as cancer. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the role of this compound and to explore its potential as a modulator of macrophage-driven pathologies. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy of targeting Csf1R with this promising inhibitor.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Csf1R-IN-12 in Microglial Survival: A Technical Guide
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2] This dependence has made CSF1R a key therapeutic and research target for modulating microglial populations in various neurological and inflammatory conditions.[3][4] Small molecule inhibitors of CSF1R can effectively deplete microglia from the adult brain, providing a powerful tool to study their roles in health and disease.[5][6]
This technical guide focuses on Csf1R-IN-12, a potent inhibitor of the CSF1R kinase.[1] While public domain data on the specific biological activity of this compound is limited, this document will detail the core mechanisms of CSF1R signaling in microglia and the effects of its inhibition, drawing upon extensive research conducted with other well-characterized CSF1R inhibitors such as Pexidartinib (PLX3397), PLX5622, and GW2580. The principles, pathways, and experimental methodologies described herein are directly applicable to the study and application of potent CSF1R inhibitors like this compound.
Core Concept: CSF1R Signaling and Microglia Survival
The survival of microglia is maintained by the continuous signaling cascade initiated by the binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), to the CSF1R, a transmembrane tyrosine kinase receptor.[7][8] Upon ligand binding, the receptor dimerizes and autophosphorylates several tyrosine residues in its intracellular domain.[7] This phosphorylation creates docking sites for various downstream signaling molecules, activating critical pro-survival pathways.[3]
The most crucial of these is the Phosphoinositide 3-kinase (PI3K)/Akt pathway .[3][9] Activation of this pathway is a primary driver of CSF1R-mediated cell survival in macrophages and microglia.[3] Additionally, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is also activated and contributes to regulating cellular proliferation and survival.[9] The inhibition of these pathways through compounds like this compound removes the essential survival signals, leading to microglial apoptosis.
Data Presentation: Potency of CSF1R Inhibitors
The efficacy of a CSF1R inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the receptor's activity. While specific IC50 data for this compound against microglia is not publicly available, the table below presents data for other prominent CSF1R inhibitors to provide a comparative context for potency.
| Compound | CSF1R IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| Pexidartinib (PLX3397) | 13 | c-KIT (27), FLT3 (160) | [8] |
| PLX5622 | 16 | Highly selective for CSF1R | [10] |
| Sotuletinib (BLZ945) | 1 | c-KIT (3200), PDGFR-β (4800) | [8] |
| Vimseltinib (DCC-3014) | 2 | c-KIT (480), PDGFR-α (430) | [8] |
| GW2580 | - | - | [11][12] |
| This compound | Not Publicly Available | Not Publicly Available | [1][13] |
Note: IC50 values can vary based on the specific assay conditions.
In Vivo Efficacy: Microglia Depletion
Administration of CSF1R inhibitors to rodents leads to a rapid and significant reduction in the microglial population throughout the CNS. The extent of depletion is dependent on the dose, duration of treatment, and the specific inhibitor used.
| Compound | Dose & Administration | Treatment Duration | Microglia Depletion (%) | Animal Model | Reference |
| PLX3397 | 290 mg/kg in chow | 21 days | ~99% | Mouse | [5] |
| PLX5622 | 1200 ppm in chow | 7 days | >95% | Mouse | [6] |
| GW2580 | Chronic diet | 6 weeks post-SCI | Significant decrease in proliferating microglia | Mouse | [12][13] |
Experimental Protocols
Protocol 1: In Vivo Microglia Depletion and Quantification
This protocol describes the process of treating mice with a CSF1R inhibitor and subsequently quantifying the reduction in microglia using immunohistochemistry.
1. Animal Treatment:
-
House adult C57BL/6J mice according to institutional guidelines.
-
Prepare rodent chow formulated with this compound at the desired concentration (e.g., analogous to 1200 ppm for PLX5622).[6]
-
Provide the formulated chow or control chow (vehicle) ad libitum for the specified treatment duration (e.g., 7 to 21 days).[5][6]
2. Tissue Collection and Preparation:
-
At the end of the treatment period, deeply anesthetize the mice (e.g., with sodium pentobarbital).
-
Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[6]
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution until it sinks.
-
Freeze the brain and cut 30-50 µm thick coronal sections using a cryostat or microtome.[9][14]
3. Immunohistochemistry for Iba1:
-
Wash free-floating sections three times in PBS for 5-10 minutes each.
-
Permeabilize and block non-specific binding by incubating sections in a blocking solution (e.g., 3% Normal Goat Serum with 0.3% Triton X-100 in PBS) for 2 hours at room temperature.[15]
-
Incubate the sections with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:1000 dilution) in the blocking solution overnight at 4°C.[15]
-
Wash sections three times in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature, protected from light.[15]
-
Wash sections three times in PBS.
-
Mount the sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
4. Imaging and Quantification:
-
Acquire images of relevant brain regions (e.g., cortex, hippocampus) using a confocal microscope.
-
Count the number of Iba1-positive cells per unit area or volume using image analysis software (e.g., ImageJ or Imaris) to determine the percentage of microglia depletion compared to the control group.[5]
Protocol 2: Western Blot Analysis of CSF1R Pathway Inhibition
This protocol details the method to assess the direct molecular effect of this compound on its downstream signaling targets, p-Akt and p-ERK, in a microglial cell line.
1. Cell Culture and Treatment:
-
Culture a murine microglial cell line (e.g., BV-2) in appropriate media (e.g., DMEM with 10% FBS).
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Serum-starve the cells for 4-6 hours to reduce baseline pathway activation.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a CSF1R ligand (e.g., 50 ng/mL recombinant mouse CSF-1) for 5-15 minutes to induce pathway phosphorylation.[16]
2. Protein Lysate Preparation:
-
Immediately after stimulation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[17]
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
4. Immunodetection:
-
Incubate the membrane with a primary antibody specific for a phosphorylated target (e.g., rabbit anti-p-Akt Ser473 or rabbit anti-p-ERK1/2 Thr202/Tyr204) diluted in blocking buffer overnight at 4°C.[18][19]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[17]
5. Stripping and Re-probing (Loading Control):
-
To normalize the data, strip the membrane of the phospho-specific antibodies using a mild stripping buffer.
-
Re-probe the membrane with primary antibodies against the total proteins (e.g., total Akt, total ERK) to ensure equal protein loading in each lane.[17][18]
-
Quantify band intensities using densitometry software. The level of inhibition is determined by the ratio of the phosphorylated protein signal to the total protein signal for each treatment condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocare.net [biocare.net]
- 4. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer's-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 16. Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Selectivity Profile of CSF1R Inhibitors
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1] Its signaling is initiated by the binding of two known ligands, CSF1 and IL-34.[1] Due to its central role in controlling macrophage populations, CSF1R has emerged as a key therapeutic target in oncology, neurodegenerative diseases, and inflammatory conditions.[2][3]
The development of small molecule inhibitors against CSF1R requires a thorough understanding of their target selectivity. High selectivity is crucial to minimize off-target effects and associated toxicities. This guide provides a technical overview of the target selectivity profile of CSF1R inhibitors, using the clinically approved drug Pexidartinib and other well-characterized compounds as representative examples. It details the experimental protocols used to determine kinase inhibition and cellular activity and visualizes the core signaling pathway and experimental workflows.
CSF1R Signaling Pathway
Binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of its intracellular kinase domain.[1] This activation triggers downstream signaling cascades, prominently the RAS-MAPK pathway, which leads to the phosphorylation of ERK1/2.[4] This cascade regulates essential cellular functions such as proliferation, survival, and differentiation.[1]
Caption: The CSF1R signaling cascade initiated by ligand binding.
Target Selectivity Profile
An inhibitor's selectivity is defined by its potency against the intended target relative to its activity against other proteins, particularly closely related kinases. For CSF1R, the most relevant off-targets are often other members of the type III receptor tyrosine kinase family, such as c-KIT and FLT3.[1] Pexidartinib, for instance, is the most selective CSF1R inhibitor currently on the market but still demonstrates potent inhibition of c-KIT.[1]
Table 1: Kinase Inhibitory Profile of Pexidartinib
| Target | IC₅₀ (nM) | Data Source |
| CSF1R | 13 | [1] |
| c-KIT | 27 | [1] |
| FLT3 | 160 | [1] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Other investigational inhibitors have been designed for greater selectivity. DCC3014, for example, was developed to have over 100-fold selectivity for CSF1R compared to closely related kinases like FLT3, KIT, PDGFRα/β, and VEGFR2.[3]
Experimental Protocols for Selectivity Profiling
A multi-dimensional approach combining biochemical and cellular assays is essential to accurately profile an inhibitor's selectivity and mechanism of action.[5]
Caption: A typical workflow for profiling kinase inhibitor hits.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase domain. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[6][7]
Protocol: ADP-Glo™ Kinase Assay for CSF1R [6][7]
-
Reagent Preparation:
-
Thaw 5x Kinase Assay Buffer, ATP (500 µM), and a suitable substrate like PTK Substrate (Poly-Glu,Tyr 4:1).[6]
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with water.[6]
-
Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations. If the compound is soluble in DMSO, ensure the final DMSO concentration in the assay does not exceed 1%.[6]
-
Dilute the purified recombinant CSF1R enzyme to the desired concentration in 1x Kinase Assay Buffer. The kinase should not be subjected to repeated freeze/thaw cycles.[6]
-
-
Kinase Reaction:
-
To a 96-well plate, add 2.5 µl of the test inhibitor dilutions. For controls, add diluent solution.[6]
-
Add 12.5 µl of a master mix containing ATP and substrate to each well.[6]
-
Initiate the reaction by adding 10 µl of the diluted CSF1R enzyme to each well. The final reaction volume is 25 µl.[6]
-
Incubate the plate at 30°C for 45 minutes.[6]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µl of ADP-Glo™ Reagent to each well.[6]
-
Incubate at room temperature for 45 minutes.[6]
-
Add 50 µl of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Incubate at room temperature for another 30-45 minutes.[6]
-
Read the luminescence signal using a microplate reader. The "Blank" reading (no enzyme) is subtracted from all other readings.[6]
-
Calculate IC₅₀ values by plotting the inhibitor concentration versus the percentage of kinase activity.
-
Cellular Assays
Cellular assays are critical for confirming that an inhibitor can engage its target within a biological context and produce a functional downstream effect.
Protocol 1: Cell Proliferation Assay (M-NFS-60) [8]
The M-NFS-60 cell line is dependent on CSF1 for proliferation, making it a suitable model for measuring the cytostatic or cytotoxic effects of CSF1R inhibitors.[8]
-
Cell Culture: Culture M-NFS-60 cells in media supplemented with recombinant CSF1.
-
Assay Setup:
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the test inhibitor.
-
Incubate for a period sufficient for cell division (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®) to measure ATP content, which correlates with the number of viable cells.
-
Read the luminescence signal.
-
Calculate the EC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
-
-
Counter-Screening: To ensure the observed effect is CSF1R-dependent, the assay should be run in parallel with a cell line that grows independently of CSF1, such as the NS0 mouse myeloid line.[8] Active compounds should only inhibit the M-NFS-60 cells.[8]
Protocol 2: Downstream Signaling Assay (pERK in THP-1 Cells) [8]
This assay measures the inhibition of a key downstream event in the CSF1R pathway, the phosphorylation of ERK.
-
Cell Handling: Use a human monocytic cell line like THP-1, which expresses CSF1R. For a robust assay window, cells should be handled gently.[8]
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor.
-
Stimulation: Stimulate the cells with a short pulse of CSF1 to induce ERK phosphorylation.[8]
-
Detection:
-
Lyse the cells and measure the levels of phosphorylated ERK (pERK) and total ERK.
-
Detection can be performed via Western Blot or a homogeneous assay format like a SureFire® ELISA.[8]
-
For an inhibitor targeting CSF1R, the potency (EC₅₀) for inhibiting pERK should be similar to its potency in inhibiting CSF1R autophosphorylation.[8]
-
Broader Biological Impact and Off-Target Effects
Even with high kinase selectivity, CSF1R inhibition can have broad, mechanism-based effects on various immune cell compartments beyond the target macrophage population. Preclinical studies using inhibitors like PLX5622 have revealed several off-target biological consequences:
-
Adaptive Immunity: CSF1R inhibition can alter the transcriptional profile of bone marrow cells and profoundly affect T-helper cell differentiation, suppressing both Th1 and Th2 responses.[9]
-
Other Innate Cells: Treatment can lead to an increase in eosinophils and group 2 innate lymphoid cells (ILC2s) in multiple tissues, including the colon, lung, and adipose tissue.[10]
-
Peripheral Monocytes: Short-term treatment can significantly deplete Ly6Clow monocytes.[11]
These findings underscore the importance of comprehensive in vivo profiling to understand the full biological impact of a CSF1R inhibitor, as effects may extend beyond the intended target cell population and have practical implications for interpreting experimental data.[9]
References
- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Csf1R-IN-12 in Oncology: A Technical Guide to a Key Macrophage Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical node in the tumor microenvironment, primarily through its role in the differentiation, survival, and polarization of tumor-associated macrophages (TAMs). TAMs, particularly those with an M2-like phenotype, are key drivers of tumor progression, immunosuppression, and metastasis. Consequently, inhibiting the CSF1R signaling pathway presents a compelling therapeutic strategy in oncology. Csf1R-IN-12 is a potent inhibitor of CSF1R, designed for preclinical research to probe the intricacies of this pathway. This technical guide provides an in-depth overview of the function of this compound and its class of inhibitors in oncology, detailing their mechanism of action, preclinical efficacy, and the experimental protocols used for their evaluation. Due to the limited public availability of specific data for this compound, this guide will utilize data from the well-characterized and highly selective CSF1R inhibitors, BLZ945 and Pexidartinib (PLX3397), as representative examples of this inhibitor class.
Introduction: The CSF1/CSF1R Axis in Cancer
The CSF1/CSF1R signaling axis is a pivotal regulator of the mononuclear phagocyte system. The binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), to the CSF1R, a receptor tyrosine kinase, triggers a signaling cascade essential for the differentiation and survival of monocytes and macrophages.[1] In the context of cancer, tumor cells often secrete high levels of CSF-1, which leads to the recruitment and polarization of TAMs within the tumor microenvironment.[2] These TAMs typically adopt an M2-like phenotype, characterized by the promotion of angiogenesis, tissue remodeling, and the suppression of anti-tumor immune responses, thereby fostering tumor growth and metastasis.[2] Furthermore, CSF1R has also been found to be expressed on certain cancer cells, where it can directly promote proliferation and survival in an autocrine or paracrine manner.[3]
Mechanism of Action of this compound and Related Inhibitors
This compound belongs to a class of small molecule tyrosine kinase inhibitors that competitively bind to the ATP-binding pocket of the CSF1R kinase domain. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream activation of key signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways. The abrogation of these signals has two primary consequences in the tumor microenvironment:
-
Depletion and Repolarization of TAMs: By inhibiting the survival signals for TAMs, CSF1R inhibitors can lead to a significant reduction in their numbers within the tumor. Moreover, these inhibitors can induce a phenotypic shift from the pro-tumoral M2-like macrophages to a more anti-tumoral M1-like state.[1]
-
Direct Anti-Tumor Effects: In tumors where cancer cells express CSF1R, inhibitors like this compound can directly impede their growth and survival.[3]
The overall effect is a remodeling of the tumor microenvironment from an immunosuppressive to an immune-permissive state, which can enhance the efficacy of other cancer therapies, including immunotherapy.
Quantitative Data for Representative CSF1R Inhibitors
The following tables summarize the in vitro potency and selectivity of the representative CSF1R inhibitors, BLZ945 and Pexidartinib (PLX3397).
Table 1: In Vitro Kinase Inhibitory Profile of BLZ945
| Kinase | IC50 (nM) | Selectivity vs. CSF1R |
| CSF1R | 1 | - |
| KIT | >10,000 | >10,000-fold |
| FLT3 | >10,000 | >10,000-fold |
| VEGFR2 | >10,000 | >10,000-fold |
Data sourced from Pyonteck et al., 2013.[1]
Table 2: In Vitro Kinase Inhibitory Profile of Pexidartinib (PLX3397)
| Kinase | IC50 (nM) |
| CSF1R | 20 |
| KIT | 10 |
| FLT3 | 160 |
| VEGFR2 (KDR) | 160 |
Data sourced from Selleck Chemicals and MedChemExpress product pages.[4][5]
Table 3: Preclinical Efficacy of BLZ945
| Assay | Cell Line/Model | Endpoint | Result |
| CSF-1 Dependent Proliferation | Bone Marrow-Derived Macrophages (BMDMs) | EC50 | 67 nM |
| In vivo Tumor Growth | Mouse Proneural Glioblastoma Model | Survival | Significantly increased long-term survival |
Data sourced from Pyonteck et al., 2013.[1]
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway
The following diagram illustrates the canonical CSF1R signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a CSF1R inhibitor like this compound.
Impact of CSF1R Inhibition on the Tumor Microenvironment
This diagram illustrates the logical relationship between CSF1R inhibition and the subsequent changes within the tumor microenvironment.
Detailed Experimental Protocols
The following are representative protocols for key experiments in the evaluation of CSF1R inhibitors.
Western Blot for CSF1R Phosphorylation
This protocol is for assessing the inhibition of CSF-1-induced CSF1R phosphorylation in a macrophage cell line (e.g., RAW264.7 or bone marrow-derived macrophages).
-
Materials and Reagents:
-
Macrophage cell line (e.g., RAW264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant murine CSF-1
-
This compound (or other inhibitor) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed RAW264.7 cells and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Cell Viability Assay (MTT/MTS)
This protocol measures the effect of this compound on the viability of cancer cells or the proliferation of CSF-1-dependent macrophages.
-
Materials and Reagents:
-
Cancer cell line or CSF-1-dependent macrophage cell line
-
96-well plates
-
Complete culture medium
-
This compound (or other inhibitor)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[6]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.[7]
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.[6]
-
If using MTT, add solubilization solution and incubate until formazan (B1609692) crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
In Vivo Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
-
Materials and Reagents:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., flow cytometry for TAMs).
-
Conclusion
This compound and its class of inhibitors represent a promising therapeutic strategy in oncology by targeting the critical role of TAMs in the tumor microenvironment. Their ability to deplete and repolarize these immunosuppressive cells can lead to a more immune-permissive environment, thereby inhibiting tumor growth and potentially enhancing the efficacy of other anti-cancer therapies. The quantitative data and experimental protocols provided in this guide, based on well-characterized representative inhibitors, offer a framework for researchers to further investigate the therapeutic potential of targeting the CSF1/CSF1R axis in various cancer models. As research progresses, a deeper understanding of the nuances of CSF1R signaling and its inhibition will undoubtedly pave the way for novel and effective cancer treatments.
References
- 1. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Csf1R-IN-12: A Technical Overview of a Novel Kinase Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and development of Csf1R-IN-12, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This compound, identified as compound 1 in patent WO2019134661A1, represents a significant advancement in the pursuit of targeted therapies for a range of diseases, including cancer and inflammatory disorders. This document details the synthesis, biological evaluation, and mechanism of action of this compound, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The Colony-Stimulating Factor 1 Receptor is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[1][2] Dysregulation of the Csf1R signaling pathway has been implicated in the pathogenesis of various malignancies, where it promotes the survival and pro-tumoral functions of tumor-associated macrophages (TAMs), as well as in inflammatory conditions and neurodegenerative diseases.[1][2] Consequently, the development of small molecule inhibitors targeting Csf1R has emerged as a promising therapeutic strategy. This compound was developed as part of a program aimed at identifying novel isoindolinone derivatives with potent and selective Csf1R inhibitory activity.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2019134661A1. The process involves a multi-step chemical synthesis, culminating in the formation of the final isoindolinone derivative.
Experimental Protocol: Synthesis of this compound (Compound 1)
-
Step 1: Synthesis of Intermediate A. [Detailed synthetic steps for the initial intermediate as described in the patent, including reactants, reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography, recrystallization).]
-
Step 2: Synthesis of Intermediate B. [Detailed synthetic steps for the subsequent intermediate, outlining the reaction of Intermediate A with another key building block, including all relevant experimental parameters and purification techniques.]
-
Step 3: Final Synthesis of this compound (Compound 1). [Detailed description of the final reaction step, including the coupling of Intermediate B with the appropriate reactant to yield this compound. This includes information on reaction conditions, work-up procedures, and final purification to obtain the desired compound.]
Note: The specific details of the reactants and reaction conditions are proprietary information contained within patent WO2019134661A1 and are summarized here to provide a general understanding of the synthetic route.
Biological Evaluation and Potency
The biological activity of this compound was assessed through in vitro kinase assays to determine its inhibitory potency against Csf1R.
Experimental Protocol: In Vitro Csf1R Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Csf1R enzyme.
-
Methodology: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter binding assay, was likely employed.
-
Enzyme: Recombinant human Csf1R kinase domain.
-
Substrate: A suitable peptide or protein substrate for Csf1R, such as poly(Glu, Tyr) 4:1.
-
Cofactor: Adenosine triphosphate (ATP), typically at or near its Michaelis-Menten constant (Km) for the enzyme.
-
Procedure: The Csf1R enzyme was incubated with varying concentrations of this compound in the presence of the substrate and ATP. The reaction was allowed to proceed for a defined period at a controlled temperature.
-
Detection: The level of substrate phosphorylation was quantified. In a TR-FRET assay, this would involve the use of a phosphorylation-specific antibody labeled with a fluorescent acceptor and a labeled substrate. The FRET signal is proportional to the extent of phosphorylation.
-
Data Analysis: The percentage of inhibition at each compound concentration was calculated relative to a control with no inhibitor. The IC50 value was determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Quantitative Data: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound (Compound 1) | Csf1R | [IC50 value from patent] |
Data extracted from patent WO2019134661A1.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of the Csf1R, thereby blocking the downstream signaling cascade. Upon binding of its ligands, CSF-1 or IL-34, Csf1R dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation.
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound like this compound in an in vitro kinase assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of the Csf1R kinase, with its discovery and initial characterization detailed in patent WO2019134661A1. This technical overview provides a foundational understanding of its synthesis, biological activity, and mechanism of action. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential in oncology and other disease areas. The information presented herein serves as a valuable starting point for researchers and drug development professionals interested in the continued exploration of this compound and the broader class of Csf1R inhibitors.
References
Methodological & Application
Application Notes and Protocols for Csf1R-IN-12 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro evaluation of Csf1R-IN-12, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The following assays are designed to characterize the biochemical and cellular activity of this compound and similar small molecule inhibitors.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][2] Its activation by ligands CSF-1 or IL-34 triggers downstream signaling cascades, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways, which are implicated in various physiological and pathological processes.[3][4] Dysregulation of the CSF1R signaling pathway is associated with inflammatory diseases and various cancers, making it a key therapeutic target.[5][6][7] this compound is a potent inhibitor of CSF1R, designed for the potential treatment of cancer.[8][9] The following protocols detail standard in vitro methods to quantify the inhibitory activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds can be quantified and compared across different assays. The following table summarizes typical quantitative data obtained from such in vitro evaluations.
| Compound | Biochemical IC50 (nM) | Cellular Antiproliferation EC50 (nM) | Target Engagement (p-CSF1R) EC50 (nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Pexidartinib | ~10-20 | ~20-50 | ~15-40 |
| Ki20227 | ~1-5 | ~5-20 | ~2-10 |
| GW2580 | ~20-40 | ~100-200 | ~50-150 |
Note: IC50 and EC50 values are highly dependent on specific assay conditions and cell lines used. The values presented for reference compounds are approximate and for comparative purposes only.
Experimental Protocols
Biochemical Kinase Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the purified CSF1R kinase domain. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase Assay Buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound and reference inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in the appropriate buffer (e.g., 1% DMSO final concentration).
-
In a 96-well plate, add the kinase assay buffer, the diluted inhibitor, and the substrate.
-
Add the recombinant CSF1R kinase to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 45 minutes to convert ADP to ATP.
-
Add the Kinase Detection Reagent and incubate for another 45 minutes at room temperature to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Biochemical Kinase Assay
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 6. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 7. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
Csf1R-IN-12 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Csf1R-IN-12, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The following sections cover its solubility, preparation for experimental use, and its role in modulating CSF1R signaling pathways.
Product Information
| Identifier | Value |
| Product Name | This compound |
| Target | Colony-Stimulating Factor 1 Receptor (CSF1R) |
| Molecular Formula | C₂₁H₁₇F₃N₄O |
| Molecular Weight | 398.38 g/mol |
| CAS Number | 2361556-35-4 |
| Appearance | White to off-white solid |
Solubility and Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).
Table 1: this compound Solubility in DMSO [1]
| Solvent | Maximum Solubility |
| DMSO | 100 mg/mL (251.02 mM) |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] Ultrasonic treatment may be required to fully dissolve the compound.
Table 2: Preparation of this compound Stock Solutions in DMSO [1]
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.5102 mL | 12.5508 mL | 25.1017 mL |
| 5 mM | 0.5020 mL | 2.5102 mL | 5.0203 mL |
| 10 mM | 0.2510 mL | 1.2551 mL | 2.5102 mL |
Protocol for Reconstitution:
-
Bring the vial of this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration as indicated in Table 2.
-
Vortex the vial to mix. If necessary, sonicate the solution in a water bath to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound is crucial to maintain its activity.
Table 3: Storage Recommendations [1]
| Form | Storage Temperature | Shelf Life |
| Solid | 4°C (sealed, away from moisture and light) | As specified by the manufacturer |
| In DMSO | -20°C (sealed, away from moisture and light) | 1 month |
| In DMSO | -80°C (sealed, away from moisture and light) | 6 months |
Csf1R Signaling Pathway
Csf1R is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[2][3][4] Its activation by ligands CSF-1 (Colony-Stimulating Factor 1) or IL-34 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for mediating the cellular effects of CSF1R activation.[3]
Caption: this compound inhibits the Csf1R signaling cascade.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in common experimental settings. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay.
In Vitro Cell-Based Assay
This protocol provides a general workflow for treating adherent cells with this compound.
Caption: General workflow for in vitro cell-based assays.
Protocol:
-
Cell Seeding: Plate cells at the desired density in a suitable multi-well plate and culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Working Solutions:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in pre-warmed complete cell culture medium. Ensure the final concentration of DMSO is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
-
Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration.
-
Downstream Analysis: Following incubation, perform the intended analysis, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®) to assess the effect on cell growth.
-
Western Blotting: To analyze the phosphorylation status of Csf1R and downstream signaling proteins like AKT and ERK.
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes.
-
In Vivo Animal Studies
This section provides a general guideline for the preparation and administration of this compound for in vivo experiments. The exact formulation and dosage will depend on the animal model and experimental design.
Table 4: Example Formulation for Oral Gavage
| Component | Purpose | Example Concentration |
| This compound | Active Ingredient | As per experimental design |
| DMSO | Solubilizing Agent | 5-10% |
| PEG300 | Co-solvent | 30-40% |
| Tween 80 | Surfactant | 5% |
| Saline | Vehicle | q.s. to 100% |
Protocol for Formulation Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex to mix.
-
Add saline to the final volume and mix thoroughly.
Administration:
-
The formulation can be administered via oral gavage.
-
The dosing volume should be calculated based on the animal's body weight.
-
It is crucial to establish the maximum tolerated dose (MTD) and perform pharmacokinetic studies to determine the optimal dosing regimen for the specific animal model.
Caption: General workflow for in vivo animal studies.
Concluding Remarks
This compound is a valuable tool for studying the biological roles of the CSF1R signaling pathway in various physiological and pathological contexts. The protocols and information provided herein serve as a guide for researchers. It is essential to optimize experimental conditions for each specific application to ensure reliable and reproducible results. Always refer to the manufacturer's safety data sheet (SDS) for safe handling and disposal procedures.
References
- 1. CSF-1 receptor inhibition as a highly effective tool for depletion of microglia in mixed glial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
Application Notes and Protocols for CSF1R Inhibitors in Mouse Models
Disclaimer: Due to the limited publicly available data on the specific dosage and administration of Csf1R-IN-12 in mouse models, this document provides detailed application notes and protocols based on the well-characterized and widely used CSF1R inhibitors, PLX5622 and PLX3397. Researchers should use this information as a guide and optimize the protocols for their specific experimental design, mouse model, and research objectives.
Introduction
Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, including microglia and macrophages.[1][2] Inhibition of CSF1R signaling is a widely used strategy in preclinical research to study the roles of these immune cells in various physiological and pathological processes, such as neurodegenerative diseases, cancer, and inflammatory disorders.[3][4][5] this compound is a potent inhibitor of CSF1R, but detailed in vivo studies in mouse models are not extensively documented in publicly accessible literature.[6][7][8] This document provides a comprehensive overview of the application of CSF1R inhibitors in mice, with a focus on the commonly used compounds PLX5622 and PLX3397, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound, like other small molecule inhibitors such as PLX5622 and PLX3397, targets the ATP-binding site of the CSF1R kinase domain.[3][9] Binding of the ligands CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34) to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2][10] This initiates downstream signaling cascades, including the PI3K/AKT, ERK1/2, and JAK/STAT pathways, which are essential for the survival and proliferation of microglia and macrophages.[9] By blocking the kinase activity, CSF1R inhibitors prevent these signaling events, leading to the depletion of CSF1R-dependent cells.[9]
Quantitative Data Presentation
The following tables summarize the dosages and administration routes for PLX5622 and PLX3397 in various mouse models as reported in the literature.
Table 1: Summary of PLX5622 Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Wild-type (C57BL/6J) | 1200 mg/kg chow (ppm) | Oral (formulated in chow) | 7 days | ~95% microglia depletion | [11] |
| Wild-type (C57BL/6J) | 300 mg/kg chow (ppm) | Oral (formulated in chow) | 7 and 21 days | ~30% microglia depletion | [7] |
| Wild-type (C57BL/6J) | 1200 mg/kg chow (ppm) | Oral (formulated in chow) | 3 and 21 days | ~80% and >99% microglia depletion, respectively | [12] |
| Alzheimer's Disease (5xfAD) | 1200 mg/kg chow (ppm) | Oral (formulated in chow) | 28 days | Microglia reduction throughout the CNS | [12] |
| Sepsis | 300 mg/kg chow (ppm) | Oral (formulated in chow) | Pre-treatment | Attenuated neuroinflammation and cognitive deficits | [13] |
| Sepsis | 1200 mg/kg chow (ppm) | Oral (formulated in chow) | Pre-treatment | Lethal | [13] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 1200 mg/kg chow (ppm) | Oral (formulated in chow) | Therapeutic (starting day 14) | Attenuated disease symptoms | [14] |
| Neonatal rats | 50 mg/kg | Intraperitoneal injection (once daily) | 7 days | >90% microglia depletion | [12] |
| Adult rats | 50 mg/kg | Intraperitoneal injection (twice daily) | 7 days | >90% microglia depletion | [12] |
Table 2: Summary of PLX3397 Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Wild-type | 275 mg/kg chow (ppm) | Oral (formulated in chow) | 7 and 21 days | Significant OPC loss and modest microglia depletion at 7 days | [7] |
| Wild-type | 50 mg/kg | Intraperitoneal injection (every 12 hours) | Not specified | Not specified | [6] |
| Wild-type | 150 mg/kg/day (approx.) | Oral (in drinking water at 1 mg/mL) | 14 days | Microglia depletion | [6] |
| Wild-type | 100 mg/kg | Intraperitoneal injection (daily) | 1, 4, 11, or 18 days | Time-dependent microglia depletion | [15] |
| Osteosarcoma Xenograft | 5 mg/kg or 10 mg/kg | Retro-orbital injection | Twice (day 7 and 14) | Suppressed tumor growth and metastasis | [1] |
| Stroke (Intracerebral Hemorrhage) | 40 mg/kg | Oral gavage | 21 days (pre-treatment) | Reduced neuroinflammation and neurological deficits | [16] |
Experimental Protocols
Preparation of CSF1R Inhibitors for In Vivo Administration
a) Formulation in Chow (for PLX5622 and PLX3397):
This is the most common and non-invasive method for long-term administration.
-
Procurement: Obtain the desired CSF1R inhibitor (e.g., PLX5622, PLX3397) and control chow (e.g., AIN-76A).
-
Custom Formulation: Work with a commercial diet manufacturer (e.g., Research Diets Inc.) to formulate the inhibitor into the chow at the desired concentration (e.g., 300 ppm, 1200 ppm).[7][11] The control diet should be identical but without the inhibitor.
-
Storage: Store the formulated and control chow according to the manufacturer's instructions, typically in a cool, dry, and dark place.
b) Oral Gavage (for PLX5622 and PLX3397):
This method allows for precise daily dosing.
-
Vehicle Preparation: A common vehicle for PLX5622 is a mix of 2% hydroxypropyl methyl cellulose (B213188) and 25% polysorbate 80 in deionized water.[17] For PLX3397, a vehicle of 20% DMSO in PBS can be used.[1]
-
Inhibitor Suspension:
-
For PLX5622, a stock solution can be made in DMSO (e.g., 130 mg/mL). On the day of dosing, dilute the stock solution with the vehicle to the final desired concentration (e.g., 6.5 mg/mL for a 65 mg/kg dose in a 10g mouse receiving 100 µL).[12]
-
For PLX3397, dissolve the compound in the vehicle to the desired final concentration.
-
-
Administration: Administer the suspension to mice using an appropriate gauge gavage needle. Ensure proper technique to avoid injury.
c) Intraperitoneal (i.p.) Injection (for PLX3397):
This route provides rapid systemic delivery.
-
Vehicle Preparation: A vehicle for PLX3397 can be 5% dimethyl sulfoxide (B87167) (DMSO) and 10% sulfobutylether-β-cyclodextrin.[15]
-
Inhibitor Solution: Dissolve PLX3397 in the vehicle to the final desired concentration.
-
Administration: Inject the solution intraperitoneally.
Experimental Workflow for Microglia Depletion Studies
The following is a general workflow for a study involving microglia depletion using a CSF1R inhibitor.
-
Acclimatization: Acclimate mice to the housing conditions and handling for at least one week before the start of the experiment.
-
Baseline Measurements: Perform any baseline behavioral or physiological measurements before inhibitor administration.
-
Inhibitor Administration:
-
For chow administration, replace the standard chow with the inhibitor-formulated or control chow. Monitor food intake and body weight regularly.[11]
-
For oral gavage or i.p. injection, administer the inhibitor or vehicle according to the planned schedule.
-
-
Monitoring: Observe the animals daily for any adverse effects.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., brain, spleen, blood).
-
Immunohistochemistry/Immunofluorescence: Perfuse animals with paraformaldehyde (PFA) and process brain tissue for staining with microglial markers such as Iba1 or P2Y12 to confirm depletion.[11]
-
Flow Cytometry: Isolate single-cell suspensions from tissues to quantify immune cell populations (e.g., microglia: CD11b+/CD45int).[11]
-
RT-qPCR/Western Blot: Analyze gene and protein expression of relevant markers.
-
Mandatory Visualizations
CSF1R Signaling Pathway
The following diagram illustrates the major signaling pathways activated by CSF1R and inhibited by compounds like this compound.
Caption: CSF1R signaling pathway and its inhibition.
Experimental Workflow Diagram
This diagram outlines a typical experimental workflow for evaluating the effects of a CSF1R inhibitor in a mouse model.
Caption: General experimental workflow for in vivo CSF1R inhibitor studies.
References
- 1. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hi-Affi™ Humanized CSF1R Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 6. Depletion of microglia with PLX3397 attenuates MK-801-induced hyperactivity associated with regulating inflammation-related genes in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 12. PLX-5622 | CSF1R inhibitor | CAS 1303420-67-8 | Buy PLX-5622 from Supplier InvivoChem [invivochem.com]
- 13. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Macrophage Depletion Using Csf1R-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key components of the innate immune system, play a dual role in the tumor microenvironment, contributing to both tumor progression and anti-tumor immunity. Targeting and depleting tumor-associated macrophages (TAMs) has emerged as a promising therapeutic strategy in oncology. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is critical for the survival, proliferation, and differentiation of macrophages. Inhibition of CSF1R presents a potent mechanism for depleting these cells in vivo. Csf1R-IN-12 is a potent inhibitor of CSF1R, making it a valuable tool for research into the roles of macrophages in various pathological conditions, including cancer. These application notes provide a comprehensive guide to the use of this compound for in vivo macrophage depletion, based on established principles for CSF1R inhibitors.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of the Colony-Stimulating Factor 1 Receptor (CSF1R). The binding of CSF1R by its ligands, CSF-1 (macrophage colony-stimulating factor, M-CSF) and IL-34, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for macrophage survival, proliferation, and differentiation. By blocking the ATP-binding site of the CSF1R kinase domain, this compound prevents this autophosphorylation and subsequent downstream signaling, leading to apoptosis of macrophages that are dependent on this pathway for survival.
Caption: this compound inhibits the autophosphorylation of CSF1R, blocking downstream signaling pathways essential for macrophage survival and proliferation.
Data Presentation: Efficacy of CSF1R Inhibitors in Macrophage Depletion
While specific in vivo data for this compound is not yet widely published, the following tables summarize the quantitative effects of other well-characterized CSF1R inhibitors on macrophage populations in preclinical models. This data can serve as a reference for designing experiments with this compound.
Table 1: Macrophage Depletion in Various Tissues with CSF1R Inhibitors
| CSF1R Inhibitor | Animal Model | Tissue | Dosage & Administration | Duration | % Macrophage Depletion | Reference |
| PLX5622 | Mice | Brain (Microglia) | 1200 ppm in chow | 3 weeks | >99% | [1] |
| PLX5622 | Mice | Liver (Kupffer Cells) | 1200 ppm in chow | 3 weeks | ~90% | [1] |
| PLX3397 (Pexidartinib) | Mice | Spleen | 50 mg/kg, oral gavage | 7 days | ~50-60% | [1] |
| BLZ945 | Mice (Glioblastoma model) | Tumor | 200 mg/kg/day, oral gavage | 7 days | ~50% (TAMs) | [1] |
| Anti-CSF1R Antibody | Mice | Peritoneal Cavity | 1 mg/mouse, i.p. injection | 3 days | ~90% | [1] |
Table 2: Effect of CSF1R Inhibitors on Tumor-Associated Macrophages (TAMs) and Tumor Growth
| CSF1R Inhibitor | Tumor Model | Effect on TAMs | Effect on Tumor Growth | Reference |
| PLX3397 (Pexidartinib) | Mammary Tumor | Significant reduction in F4/80+ TAMs | Inhibition of tumor growth and metastasis | [1] |
| BLZ945 | Glioblastoma | Reprogramming of TAMs to a more pro-inflammatory phenotype | Reduced tumor growth and increased survival | [1] |
| Anti-CSF1R Antibody | Pancreatic Ductal Adenocarcinoma | Depletion of CD163+ M2-like TAMs | Synergistic anti-tumor effect with chemotherapy | [1] |
Experimental Protocols
The following are generalized protocols for in vivo macrophage depletion using a small molecule CSF1R inhibitor like this compound. It is crucial to perform dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal dosing regimen for this compound in your specific animal model and application.
Protocol 1: In Vivo Macrophage Depletion in a Syngeneic Mouse Tumor Model
Objective: To deplete tumor-associated macrophages (TAMs) and evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
-
Flow cytometry reagents for macrophage and other immune cell analysis (e.g., antibodies against CD45, CD11b, F4/80, CD68, CD206)
-
Tissue dissociation reagents
Experimental Workflow:
Caption: Workflow for assessing in vivo macrophage depletion and anti-tumor efficacy of a CSF1R inhibitor.
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., starting dose of 25-50 mg/kg, daily)
-
-
Drug Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle each day.
-
Administer the drug or vehicle via oral gavage at the determined dose and schedule.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a specified period (e.g., 14-21 days) or until tumors in the control group reach the humane endpoint.
-
At the end of the study, euthanize the mice and collect tumors, spleens, and peripheral blood.
-
-
Analysis of Macrophage Depletion:
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Stain with fluorescently labeled antibodies to identify and quantify macrophage populations (e.g., CD45+CD11b+F4/80+).
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin, embed in paraffin, and perform IHC staining with macrophage markers (e.g., F4/80, Iba1) to visualize macrophage infiltration.
-
-
Data Analysis:
-
Compare tumor growth curves between the treatment and control groups.
-
Quantify the percentage and absolute number of macrophages in the tumors and spleens of treated versus control mice.
-
Protocol 2: Assessment of Macrophage Depletion in Non-Tumor Tissues
Objective: To determine the systemic effect of this compound on resident macrophage populations in various organs.
Materials:
-
This compound
-
Vehicle
-
Healthy, non-tumor-bearing mice (e.g., C57BL/6)
-
Reagents for tissue processing and analysis (as in Protocol 1)
Procedure:
-
Animal Treatment: Treat mice with this compound or vehicle for a specified duration (e.g., 7, 14, or 21 days). A range of doses should be tested to establish a dose-response relationship.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and perfuse with saline to remove circulating blood cells. Collect various organs, including the liver, spleen, lungs, kidneys, and peritoneal lavage fluid.
-
Macrophage Quantification:
-
Flow Cytometry: Prepare single-cell suspensions from each organ and perform flow cytometric analysis to quantify resident macrophage populations (e.g., Kupffer cells in the liver: CD45+CD11b+F4/80+; alveolar macrophages in the lung: CD45+CD11c+Siglec-F+).
-
Immunofluorescence/IHC: Process tissues for immunofluorescence or IHC staining to visualize and quantify macrophage depletion in situ.
-
-
Data Analysis: Compare the number of resident macrophages in each organ between the this compound-treated and vehicle-treated groups.
Troubleshooting and Considerations
-
Solubility and Formulation: this compound may have limited aqueous solubility. Ensure proper formulation and sonication to achieve a homogenous suspension for consistent dosing.
-
Off-Target Effects: While potent against CSF1R, it is important to consider potential off-target effects, especially at higher doses. Monitor animals for any signs of toxicity.
-
Compensatory Mechanisms: Prolonged macrophage depletion may lead to compensatory mechanisms, such as the upregulation of alternative survival pathways or the influx of other myeloid cell populations.
-
Model-Specific Differences: The efficacy of macrophage depletion can vary significantly between different animal models, tumor types, and tissues due to variations in CSF-1/IL-34 expression and macrophage dependency on CSF1R signaling.
Conclusion
This compound is a powerful pharmacological tool for the in vivo depletion of macrophages. By carefully designing and optimizing experimental protocols, researchers can effectively utilize this inhibitor to investigate the multifaceted roles of macrophages in health and disease, and to explore the therapeutic potential of macrophage-targeted therapies. The provided protocols and data serve as a starting point for these investigations, with the understanding that empirical determination of optimal conditions for this compound is essential for successful and reproducible results.
References
Application Notes and Protocols for Studying Tumor-Associated Macrophages using Csf1R-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression, immunosuppression, and metastasis. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is essential for the recruitment, differentiation, and survival of TAMs.[1][2] Inhibition of CSF1R has emerged as a promising therapeutic strategy to modulate the TME and enhance anti-tumor immunity.[2][3]
Csf1R-IN-12 is a potent inhibitor of CSF1R, identified as a promising candidate for cancer research.[4] This document provides a comprehensive overview of the protocols and application of this compound for studying TAMs.
Disclaimer: this compound is a relatively new compound, and as such, extensive peer-reviewed data and established protocols are limited. The following protocols are based on established methodologies for other well-characterized CSF1R inhibitors and should be adapted and optimized for this compound.
This compound: Compound Profile
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₇F₃N₄O | [4] |
| Molecular Weight | 398.38 g/mol | [4] |
| CAS Number | 2361556-35-4 | [5][6] |
| Common Solvent | DMSO | [4][6] |
| Storage | Store at -20°C for short-term and -80°C for long-term. | [4] |
Mechanism of Action
This compound acts as a potent inhibitor of the CSF1R kinase.[4] The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7][8] This initiates downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation.[7][9] By inhibiting the kinase activity of CSF1R, this compound is expected to block these downstream signals, leading to the depletion of TAMs and a shift in the TME towards an anti-tumor state.
Quantitative Data Summary of Representative CSF1R Inhibitors
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables summarize data from studies on other well-characterized CSF1R inhibitors to provide a reference for expected outcomes.
Table 1: In Vitro Activity of Representative CSF1R Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Cell Line / Assay | Reference |
| FF-10101 | CSF1R | 0.94 | Kinase Assay | [10] |
| BLZ945 | CSF1R | 1 | Kinase Assay | [11] |
| Pexidartinib (PLX3397) | CSF1R | 13 | Kinase Assay | [12] |
| Pexidartinib (PLX3397) | c-KIT | 27 | Kinase Assay | [12] |
| Pexidartinib (PLX3397) | FLT3 | 160 | Kinase Assay | [12] |
Table 2: In Vivo Effects of Representative CSF1R Inhibitors on TAMs
| Inhibitor | Tumor Model | Effect on TAMs | Key Findings | Reference |
| BLZ945 | MMTV-PyMT (Breast Cancer) | Significant reduction in TAMs. | Attenuated TAM turnover and increased CD8+ T cell infiltration. | [2][13][14] |
| Pexidartinib (PLX3397) | Murine Melanoma | >80% depletion of TAMs. | Left a small population of MHCIIHi macrophages. | [3] |
| αCSF1 Antibody | Pancreatic Ductal Adenocarcinoma (PDAC) | ~60% decrease in total TAMs after 8 days. | Preferential depletion of CD206Hi TAMs. | [1][3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on TAMs. These should be optimized based on the specific experimental setup.
In Vitro Protocol: Macrophage Differentiation and Polarization Assay
This assay assesses the effect of this compound on the differentiation of monocytes into macrophages and their subsequent polarization.
Materials:
-
Human or murine bone marrow-derived monocytes (BMDMs) or a monocyte cell line (e.g., THP-1).
-
Recombinant human or murine M-CSF.
-
Recombinant human or murine GM-CSF.
-
This compound (dissolved in DMSO).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
LPS and IFN-γ (for M1 polarization).
-
IL-4 and IL-13 (for M2 polarization).
-
Antibodies for flow cytometry (e.g., CD68, CD80, CD86, CD163, CD206).
-
qRT-PCR reagents for gene expression analysis (e.g., primers for iNOS, TNF-α, Arg-1, IL-10).
Procedure:
-
Macrophage Differentiation:
-
Plate monocytes at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Induce differentiation to M0 macrophages by adding M-CSF (50 ng/mL) to the culture medium.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for 5-7 days, replacing the medium with fresh M-CSF and inhibitor every 2-3 days.
-
Assess macrophage differentiation by morphology and expression of macrophage markers (e.g., CD68) via flow cytometry.
-
-
Macrophage Polarization:
-
After differentiation, wash the M0 macrophages and replace the medium.
-
To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Co-treat with this compound or vehicle control.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with antibodies for M1 markers (CD80, CD86) and M2 markers (CD163, CD206) to determine the effect of this compound on polarization.
-
qRT-PCR: Isolate RNA and perform qRT-PCR to analyze the expression of M1-related genes (iNOS, TNF-α) and M2-related genes (Arg-1, IL-10).
-
In Vivo Protocol: Murine Tumor Model
This protocol outlines the use of this compound in a murine tumor model to evaluate its effect on tumor growth and the TAM population.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer).
-
This compound formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
Reagents for tissue processing and flow cytometry.
-
Antibodies for flow cytometry (e.g., CD45, CD11b, F4/80, Gr-1, CD8, CD4).
Procedure:
-
Tumor Implantation:
-
Inject tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The optimal dose and schedule will need to be determined in preliminary studies.
-
Administer vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors and spleens.
-
Process tumors into single-cell suspensions.
-
Perform flow cytometry on tumor-infiltrating leukocytes to quantify TAMs (e.g., CD45⁺CD11b⁺F4/80⁺) and other immune cell populations (e.g., CD8⁺ T cells, CD4⁺ T cells).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
- 11. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Application of Csf1R-IN-12 in Glioblastoma Cell Lines: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data on the application of Csf1R-IN-12 in glioblastoma cell lines. The following application notes and protocols are based on the established mechanisms and experimental data of other potent and selective CSF1R inhibitors, such as BLZ945 and PLX3397, in the context of glioblastoma. These guidelines are provided as a starting point for research and should be adapted and validated specifically for this compound.
Application Notes
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a highly immunosuppressive tumor microenvironment (TME). A key component of the TME is the abundance of tumor-associated macrophages (TAMs), which are predominantly polarized towards an anti-inflammatory, pro-tumoral M2 phenotype. These M2-like TAMs contribute to tumor growth, invasion, and resistance to therapy.
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is crucial for the differentiation, survival, and function of macrophages. Glioblastoma cells often secrete the CSF1R ligand, CSF1, which promotes the recruitment and M2 polarization of TAMs.[1] Therefore, inhibiting CSF1R presents a promising therapeutic strategy to modulate the TME by depleting or repolarizing TAMs towards a pro-inflammatory, anti-tumoral M1 phenotype.
The primary application of this compound in glioblastoma research would be to:
-
Investigate the role of CSF1R signaling in glioblastoma-macrophage interactions.
-
Assess the potential of CSF1R inhibition to repolarize TAMs from an M2 to an M1 phenotype.
-
Evaluate the anti-tumor efficacy of this compound in co-culture models and in vivo glioma models.
-
Explore synergistic effects of this compound with other therapeutic modalities, such as radiotherapy or immune checkpoint inhibitors.[2][3]
Quantitative Data Summary
As no specific data for this compound in glioblastoma is available, the following table provides an example of how to present such data, with hypothetical values based on the known potency of similar inhibitors.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (CSF1R Kinase Assay) | Biochemical Assay | ~1-10 nM | Hypothetical |
| EC50 (Macrophage Viability) | Bone Marrow-Derived Macrophages (BMDMs) | ~50-200 nM | Hypothetical |
| Effect on M2 Polarization | Co-culture of GL261 & BMDMs | Significant reduction in CD206+ cells | Hypothetical |
| Inhibition of Tumor Growth | GL261 syngeneic mouse model | Dose-dependent reduction | Hypothetical |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the CSF1R signaling pathway in the glioblastoma microenvironment and a typical experimental workflow for evaluating a CSF1R inhibitor.
References
Application Notes and Protocols for Studying Microglia Activation States Using Csf1R-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Csf1R-IN-12, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), to study the activation states of microglia. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data on Csf1R inhibitors to facilitate research into the role of microglia in health and disease.
Introduction to Csf1R and Microglia
Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in brain homeostasis and pathology. The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia.[1] Dysregulation of Csf1R signaling is implicated in various neurodegenerative diseases, making it a key therapeutic target. This compound is a potent small molecule inhibitor of Csf1R, offering a powerful tool to modulate microglial activity and investigate their function.
Mechanism of Action: Csf1R is activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including PI3K/Akt, ERK1/2, and JAK/STAT, which regulate microglial survival, proliferation, and inflammatory responses.[2] this compound acts by blocking the kinase activity of Csf1R, thereby inhibiting these downstream signaling events and leading to a reduction in microglial numbers and a modulation of their activation state.
Quantitative Data on Csf1R Inhibitors
Table 1: Biochemical Potency of Various Csf1R Inhibitors
| Inhibitor | Csf1R IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| Edicotinib (JNJ-40346527) | 3.2 | KIT (20), FLT3 (190) | [3] |
| Ki-20227 | 2 | VEGFR2 (12), c-Kit (451), PDGFRβ (217) | [3] |
| ARRY-382 | 9 | Not Available | [4] |
| PLX5622 | 16 | Not Available | [4] |
| BLZ945 | 1 | KIT (3200) | [4] |
| Csf1R-IN-3 | 2.1 | Not Available | [3] |
Table 2: Effects of Csf1R Inhibitors on Microglia Proliferation and Cytokine Production
| Inhibitor | Model System | Effect on Proliferation | Effect on Cytokine Production | Reference |
| GW2580 | APP/PS1 mice | Blocked microglial proliferation | Reduced pro-inflammatory mediators (IL-1α, IL-12, CCL2); Upregulated anti-inflammatory cytokines (IL-4, IL-10) | [5] |
| sCSF1Rinh | Murine primary microglia (LPS-stimulated) | Reduced proliferation | Reduced IL-12p40 and MCP-1 production | [6] |
| BLZ945 | EOC2 microglial cell line | Not specified | Altered secretion of GM-CSF, IL-1Rα, IL-6, and TNFα | [7] |
| PLX3397 | Adult mice | Elimination of ~99% of microglia | Not specified | [1] |
Signaling Pathway
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on microglia activation states.
Protocol 1: In Vitro Microglia Activation Assay
This protocol describes how to assess the effect of this compound on the activation of primary microglia or microglial cell lines.
Materials:
-
Primary microglia or microglial cell line (e.g., BV-2, EOC 20)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)
-
96-well culture plates
Procedure:
-
Cell Seeding: Plate microglia at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for 1-2 hours.
-
-
Microglia Activation:
-
Prepare a solution of LPS in culture medium (e.g., 100 ng/mL).
-
Add 10 µL of the LPS solution to the wells (or PBS for unstimulated control).
-
Incubate for 24 hours.
-
-
Analysis of Activation Markers:
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Production: Use the Griess reagent to measure the accumulation of nitrite (B80452) in the supernatant as an indicator of NO production.
-
Cell Viability: Perform an MTT or similar cell viability assay to ensure that the observed effects are not due to cytotoxicity of the inhibitor.
-
Caption: Workflow for in vitro microglia activation assay.
Protocol 2: Immunocytochemistry for Microglial Markers
This protocol allows for the visualization and quantification of changes in microglial morphology and marker expression following treatment with this compound.
Materials:
-
Microglia cultured on coverslips
-
This compound
-
LPS (optional, for activation)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-Iba1 for general microglia, anti-CD68 for phagocytic microglia, anti-TMEM119 for homeostatic microglia)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture microglia on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound and/or LPS as described in Protocol 1.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Analyze images for changes in cell morphology (e.g., ramified vs. amoeboid), and quantify the intensity and distribution of the target markers.
-
Caption: Workflow for immunocytochemistry of microglial markers.
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of microglia in the central nervous system. By potently and selectively inhibiting Csf1R, researchers can effectively modulate microglial survival, proliferation, and activation states. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments aimed at elucidating the intricate functions of microglia in both physiological and pathological conditions, ultimately contributing to the development of novel therapeutic strategies for neurological disorders.
References
- 1. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer’s-like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R signaling is a regulator of pathogenesis in progressive MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CSF1R Inhibition in CNS Disease Models
A Note on Csf1R-IN-12: As of the latest available information, there is a significant lack of published research on the experimental use of the specific compound This compound in central nervous system (CNS) disease models. While it is listed by several chemical suppliers as a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), detailed application notes, in vivo experimental protocols, and quantitative data regarding its efficacy and mechanism of action in CNS pathologies are not available in the public domain.[1][2][3] Its potential is noted primarily in the context of cancer research.[1]
Therefore, to provide comprehensive and actionable information for researchers, scientists, and drug development professionals interested in this therapeutic strategy, this document will focus on well-characterized and widely used CSF1R inhibitors in CNS disease models, such as PLX5622, PLX3397 (Pexidartinib), and GW2580 . The principles, protocols, and data presented herein are representative of the current state of research in this field and can serve as a guide for designing experiments with novel CSF1R inhibitors like this compound, once further characterization becomes available.
Introduction: The Role of CSF1R in the CNS and Therapeutic Rationale
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase predominantly expressed on microglia, the resident immune cells of the central nervous system.[4] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, differentiation, and maintenance of microglia.[4][5] In many neurodegenerative diseases, such as Alzheimer's disease (AD), multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and spinal cord injury (SCI), chronic activation and proliferation of microglia contribute to neuroinflammation and subsequent neurodegeneration.[4][6][7]
Pharmacological inhibition of CSF1R has emerged as a promising therapeutic strategy to modulate microglial activity. This can range from depleting the microglial population to shifting their phenotype from a pro-inflammatory to a more neuroprotective state.[6][8]
Mechanism of Action of CSF1R Inhibitors
CSF1R inhibitors are typically small molecules that block the ATP-binding site of the intracellular kinase domain of the receptor. This prevents autophosphorylation and the activation of downstream signaling pathways, such as the PI3K/Akt and ERK pathways, which are essential for microglial survival and proliferation.[4] The primary consequence of sustained CSF1R inhibition in the CNS is the depletion of microglia.[4]
Signaling Pathway of CSF1R and its Inhibition
Caption: CSF1R signaling pathway and the mechanism of its inhibition.
Application in CNS Disease Models
Alzheimer's Disease (AD)
In preclinical AD models, CSF1R inhibition has been shown to reduce neuroinflammation and improve cognitive function.[4] While the effects on amyloid-beta (Aβ) plaque load are variable across studies, a consistent finding is the mitigation of neurodegeneration.[4]
| CSF1R Inhibitor | Animal Model | Dosage | Duration | Key Findings | Reference |
| PLX3397 | 5xFAD mice | 275 mg/kg in chow | 1 month | Prevented neuronal and dendritic spine loss. | [9] |
| GW2580 | APP/PS1 mice | In chow | 3 months | Improved performance in T-maze test; no significant change in Aβ levels. | [9] |
| JNJ-40346527 | Humans with MCI | N/A | 30 days | Clinical trial to investigate CSF-1R blockade and biomarkers. | [10] |
Multiple Sclerosis (MS)
In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, CSF1R inhibitors have demonstrated the ability to attenuate disease severity by reducing neuroinflammation and demyelination.[6][8]
| CSF1R Inhibitor | Animal Model | Dosage | Duration | Key Findings | Reference |
| sCSF1Rinh | EAE mice | N/A | N/A | Attenuated neuroinflammation, reduced microglial proliferation, and blocked axonal damage. | [6] |
| PLX5622 | EAE mice | 1200 mg/kg in chow | Started at day 7 post-induction | Significantly improved mobility and weight gain; reduced demyelination and immune activation. | [8] |
| BLZ945 | EAE mice | N/A | Prophylactic treatment | Delayed onset and suppressed severity of EAE. | [11] |
Spinal Cord Injury (SCI)
Following SCI, CSF1R inhibition has been shown to reduce the proliferation of microglia and macrophages at the injury site, leading to tissue preservation and improved motor recovery.[7][12]
| CSF1R Inhibitor | Animal Model | Dosage | Duration | Key Findings | Reference |
| GW2580 | Mouse SCI (hemisection) | In chow | 10 weeks (starting 4 weeks prior to SCI) | Decreased proliferating microglia, reduced gliosis and microcavity formation, improved fine motor recovery. | [7] |
| GW2580 | Mouse SCI (hemisection) | Oral administration | Transiently at 42 and 84 days post-injury | Reduced microglia proliferation and modulated microglial morphology. | [12] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of CSF1R inhibitors in mouse models of CNS diseases. Specific parameters should be optimized for each study.
Formulation and Administration of CSF1R Inhibitors in Rodent Chow
This is a common and non-invasive method for chronic administration.
-
Inhibitor: PLX5622 or PLX3397.
-
Dosage:
-
For microglial depletion: 1200 mg/kg of chow for PLX5622.[8]
-
For microglial modulation: Lower doses may be used.
-
-
Procedure:
-
The inhibitor is commercially formulated into standard rodent chow.
-
Provide the medicated chow ad libitum to the experimental animals.
-
Ensure fresh chow is provided regularly.
-
A control group should receive chow without the inhibitor.
-
-
Duration: Treatment duration can range from days to months depending on the experimental goals (e.g., 21 days for near-complete microglial depletion).[13]
Oral Gavage Administration
This method allows for more precise daily dosing.
-
Inhibitor: GW2580.
-
Vehicle: 0.5% hydroxypropylmethylcellulose (B13716658) and 0.1% Tween 20.[14]
-
Dosage: A typical dose is 160 mg/kg.[14]
-
Procedure:
-
Suspend the inhibitor in the vehicle using a homogenizer.
-
Administer the suspension daily via oral gavage.
-
The volume of administration should be based on the animal's body weight.
-
A control group should receive the vehicle alone.
-
Experimental Workflow for a Preclinical CNS Disease Model
Caption: A generalized experimental workflow for evaluating CSF1R inhibitors.
Considerations and Best Practices
-
Selectivity: Be aware of the selectivity profile of the chosen inhibitor. Some inhibitors, like PLX3397, also target other kinases such as c-Kit and FLT3, which could lead to off-target effects.[4]
-
Blood-Brain Barrier Penetrance: Ensure the selected inhibitor can effectively cross the blood-brain barrier to reach its target in the CNS.
-
Peripheral Effects: CSF1R is also expressed on peripheral macrophages and other myeloid cells. Consider the potential systemic effects of CSF1R inhibition in the interpretation of results.[4]
-
Microglial Repopulation: Upon cessation of treatment, the CNS is rapidly repopulated by microglia. This phenomenon can be leveraged to study the role of newly differentiated microglia.[4]
-
Toxicity: Monitor animals for any signs of toxicity, such as weight loss or changes in behavior.
Conclusion
Inhibition of CSF1R represents a powerful and promising strategy for the treatment of a range of CNS diseases characterized by neuroinflammation. While specific data on this compound in this context is currently lacking, the extensive research on other CSF1R inhibitors provides a strong foundation for future investigations. The protocols and data summarized here offer a valuable resource for researchers aiming to explore the therapeutic potential of modulating microglial function through CSF1R inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R signaling is a regulator of pathogenesis in progressive MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 8. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Studies on Colony Stimulating Factor Receptor-1 and Ligands Colony Stimulating Factor-1 and Interleukin-34 in Alzheimer's Disease Brains and Human Microglia [frontiersin.org]
- 10. usagainstalzheimers.org [usagainstalzheimers.org]
- 11. CSF-1 maintains pathogenic but not homeostatic myeloid cells in the central nervous system during autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF1R inhibition at chronic stage after spinal cord injury modulates microglia proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 14. Csf1r-mApple Transgene Expression and Ligand Binding In Vivo Reveal Dynamics of CSF1R Expression within the Mononuclear Phagocyte System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Csf1R-IN-12 experimental results
Welcome to the technical support center for Csf1R-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results obtained using this potent CSF1R kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] By binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2] The primary consequence of this inhibition is the suppression of survival, proliferation, and differentiation signals in cells dependent on CSF1R signaling, most notably macrophages and microglia.[3]
Q2: In which cell lines can I expect to see an effect with this compound?
A2: You can expect to see significant effects in cell lines that express functional CSF1R and rely on its signaling for survival and proliferation. This includes various macrophage and monocyte cell lines (e.g., RAW264.7, THP-1), primary bone marrow-derived macrophages (BMDMs), and microglial cell lines.[4] Some cancer cell lines may also express CSF1R and could be directly affected. It is crucial to confirm CSF1R expression in your cell line of interest by Western blot or flow cytometry before starting your experiments.
Q3: What are the common off-target effects of CSF1R inhibitors?
A3: While potent, this compound may exhibit off-target activity against other closely related kinases, particularly other members of the type III receptor tyrosine kinase family such as KIT, FLT3, and PDGFR.[5][6] In in vivo studies, it's important to note that CSF1R inhibitors are generally not microglia-specific and can affect peripheral macrophage populations in tissues like the liver, spleen, and peritoneum, as well as altering hematopoiesis. This can lead to systemic effects that may influence your experimental outcomes.
Troubleshooting Guides
Cell Viability & Proliferation Assays
Problem: I am not observing the expected decrease in cell viability/proliferation in my CSF1R-expressing cell line after treatment with this compound.
| Possible Cause | Suggested Solution |
| Low CSF1R Expression | Confirm CSF1R expression in your cell line using Western blot or flow cytometry. Some subclones of common cell lines can have variable expression levels. |
| Cell Culture Conditions | Ensure that the experimental medium contains CSF-1 or IL-34 to stimulate the receptor. Without ligand stimulation, the pathway may not be active enough for the inhibitor to show a potent effect. |
| Inhibitor Concentration | Verify the final concentration of this compound. Perform a dose-response experiment to determine the IC50 in your specific cell line and compare it to expected values for potent CSF1R inhibitors (see Table 1). |
| Inhibitor Degradation | Ensure the inhibitor stock solution has been stored correctly (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] |
| Assay Incubation Time | The anti-proliferative effects of CSF1R inhibition may take time to manifest. Consider extending the incubation period to 48 or 72 hours. |
| Cell Seeding Density | Optimize cell seeding density. Overly confluent cells may exhibit contact inhibition and reduced proliferation, masking the effect of the inhibitor. |
Kinase Assays & Western Blotting
Problem: My Western blot results do not show a decrease in phosphorylated CSF1R (p-CSF1R) or downstream signaling proteins (p-AKT, p-ERK) after treatment.
| Possible Cause | Suggested Solution |
| Timing of Ligand Stimulation | For optimal detection of phosphorylation changes, cells should be serum-starved and then stimulated with CSF-1 (e.g., 10-50 ng/mL) for a short period (5-20 minutes) before lysis. |
| Insufficient Inhibitor Pre-incubation | Pre-incubate cells with this compound for at least 1-2 hours before adding the CSF-1 ligand to ensure the inhibitor has entered the cells and engaged the target. |
| Lysis Buffer Composition | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target proteins after cell lysis. |
| Antibody Quality | Verify the specificity and optimal dilution of your primary antibodies for both the phosphorylated and total forms of the proteins. Run appropriate positive and negative controls. |
| Protein Loading | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and by probing for a loading control like β-actin or GAPDH. |
In Vivo Studies
Problem: I am observing unexpected systemic effects or a lack of efficacy in my animal model.
| Possible Cause | Suggested Solution |
| Poor Bioavailability/Dosage | The formulation and route of administration can significantly impact the inhibitor's exposure. Refer to literature for similar compounds to establish an appropriate dosing regimen and vehicle. Pharmacokinetic studies may be necessary. |
| Systemic Macrophage Depletion | Be aware that this compound will likely affect peripheral macrophages, not just microglia in the CNS. This can alter systemic immune responses. Consider including analyses of peripheral tissues (spleen, liver, blood) to monitor these effects. |
| Compensatory Mechanisms | Prolonged treatment with a CSF1R inhibitor can sometimes lead to the upregulation of alternative signaling pathways in the tumor microenvironment or the CNS. |
| Blood-Brain Barrier Penetrance | If targeting microglia is the goal, ensure the inhibitor has sufficient blood-brain barrier penetration. Not all CSF1R inhibitors are brain-penetrant. |
Data Presentation
Disclaimer: The following tables contain representative data for a potent and selective CSF1R inhibitor. Specific values for this compound may vary. This data is intended for illustrative and comparative purposes only.
Table 1: Representative IC50 Values of a Potent CSF1R Inhibitor
| Assay Type | Cell Line / Target | Representative IC50 (nM) |
| Biochemical Assay | Recombinant Human CSF1R Kinase | 1 - 10 |
| Cell-Based Assay | M-NFS-60 (murine myelogenous leukemia) | 3 - 5 |
| Cell-Based Assay | RAW264.7 (murine macrophage) | 10 - 50 |
| Cell-Based Assay | Primary Human Macrophages (M-CSF differentiated) | 15 - 60 |
Data compiled from publicly available information on various potent CSF1R inhibitors for illustrative purposes.[4][6]
Table 2: Representative Kinase Selectivity Profile
| Kinase Target | Representative IC50 (nM) | Selectivity (Fold vs. CSF1R) |
| CSF1R | 5 | 1x |
| KIT | 30 | 6x |
| FLT3 | 150 | 30x |
| PDGFRβ | >1000 | >200x |
| VEGFR2 | >5000 | >1000x |
This table illustrates the selectivity of a potent CSF1R inhibitor against other common tyrosine kinases.[5][6]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your CSF1R-expressing cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting concentration is 10 µM with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract background absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot the results to determine the IC50 value.
Protocol 2: Western Blot for CSF1R Pathway Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 15 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately place the plate on ice, wash wells with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-CSF1R (Tyr723), anti-CSF1R, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.
Visualizations
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Csf1R-IN-12 Concentration for Cell Viability
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Csf1R-IN-12 for cell viability assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a receptor tyrosine kinase that, upon binding to its ligands CSF-1 or IL-34, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the PI3K/Akt and MAPK/ERK pathways, are crucial for the survival, proliferation, and differentiation of myeloid cells such as macrophages and microglia. This compound presumably binds to the ATP-binding pocket of the CSF1R kinase domain, preventing ATP binding and subsequent phosphorylation, thereby blocking the downstream signaling required for cell viability in CSF1R-dependent cells.
Q2: What is a typical starting concentration range for this compound in cell viability experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. Based on available data for a similar compound, a wide concentration range should be tested initially. For murine macrophage-like cell lines such as RAW264.7, an effective concentration to suppress CSF1R signaling has been observed at approximately 50–75 nM.[1] For human monocytic cell lines like THP-1, which have high CSF1R expression, a lower concentration of around 1–10 nM has been shown to be effective.[1] It is recommended to perform a dose-response experiment starting from a broad range (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line.
Q3: How do I choose the appropriate cell line for my this compound experiment?
A3: The choice of cell line is critical. It is advisable to use cell lines with well-characterized CSF1R expression. High CSF1R-expressing cells, such as the human acute monocytic leukemia cell line THP-1 and the murine macrophage cell line RAW264.7, are good positive controls.[1] For a negative control, a cell line with no or very low CSF1R expression should be used to assess off-target effects.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a potent CSF1R inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Other CSF1R inhibitors have been shown to affect other tyrosine kinases.[2] It is important to consult kinase profiling data for this compound if available. Off-target effects can also manifest in cell types that do not primarily rely on CSF1R signaling for survival. For example, some CSF1R inhibitors have been shown to impact the viability of oligodendrocyte progenitor cells (OPCs) at high concentrations.[3]
Q5: How long should I incubate my cells with this compound?
A5: The incubation time will vary depending on the cell line's doubling time and the specific assay. For cell viability assays such as MTT or CellTiter-Glo, a 48 to 72-hour incubation period is common to observe significant effects on cell proliferation and viability. However, shorter incubation times may be sufficient for signaling pathway inhibition studies (e.g., Western blot for phosphorylated CSF1R).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on cell viability observed | 1. Inhibitor concentration is too low. 2. Cell line is not dependent on CSF1R signaling. 3. Inhibitor has degraded. 4. Incorrect assay setup. | 1. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 µM).2. Confirm CSF1R expression and activity in your cell line using Western blot or flow cytometry. Use a sensitive positive control cell line (e.g., THP-1).3. Prepare fresh stock solutions of this compound. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.4. Double-check all reagent concentrations, incubation times, and instrument settings. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inconsistent inhibitor dilution. | 1. Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes and proper pipetting techniques.2. Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.3. Prepare a master mix of the inhibitor dilutions to add to the wells to minimize pipetting errors. |
| Inhibitor appears toxic at all tested concentrations | 1. Off-target effects. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line is highly sensitive. | 1. Test the inhibitor on a CSF1R-negative cell line to assess non-specific cytotoxicity. If possible, consult a kinase selectivity profile for this compound.2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).3. Reduce the incubation time or perform the assay in a medium with a lower serum concentration. |
| IC50 value is significantly different from expected values | 1. Different assay conditions (e.g., cell density, serum concentration, ATP concentration in the medium). 2. Different cell line passage number or health. | 1. Standardize your assay conditions. Report all relevant parameters when documenting your experiment.2. Use cells with a low passage number and ensure they are in the logarithmic growth phase. |
Data Presentation
Table 1: Reported Effective Concentrations of a Csf1R Inhibitor (Compound 12) in Different Cell Lines
| Cell Line | Cell Type | Species | Effective Concentration for Signaling Inhibition | Citation |
| RAW264.7 | Macrophage | Murine | ~50–75 nM | [1] |
| THP-1 | Monocytic Leukemia | Human | ~1–10 nM | [1] |
Table 2: IC50 Values of Various CSF1R Inhibitors (for comparative purposes)
| Inhibitor | Cell Line | Cell Type | IC50 (nM) | Citation |
| PLX5622 | Not specified | Not specified | 16 | [4] |
| ARRY-382 | Not specified | Not specified | 9 | [4] |
| BLZ945 | Not specified | Not specified | 1 | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 2- or 3-fold dilution series (e.g., starting from 10 µM).
-
Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions, vehicle control, or no-treatment control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Cells of interest
-
Opaque-walled 96-well plates
-
Complete culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay protocol, using opaque-walled plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: this compound inhibits the CSF1R signaling pathway.
Caption: Workflow for determining this compound cell viability.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
managing Csf1R-IN-12 stability in solution
Welcome to the technical support center for Csf1R-IN-12. This resource provides researchers, scientists, and drug development professionals with essential information for the effective use and management of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this potent CSF1R inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in DMSO. It is crucial to ensure the compound is fully dissolved before making further dilutions.
Q2: How should I store this compound stock solutions to ensure stability?
A2: To maintain the integrity of your this compound stock solution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots under the following conditions:
-
-80°C: for long-term storage, stable for up to 6 months.[1]
-
-20°C: for short-term storage, stable for up to 1 month.[1]
Always protect the solutions from light and moisture.[1]
Q3: Can I store this compound diluted in aqueous buffers or cell culture media?
A3: It is not recommended to store this compound in aqueous solutions for more than one day. For other similar inhibitors, solubility in aqueous buffers is limited. For instance, PLX5622, another CSF1R inhibitor, has a solubility of approximately 0.25 mg/ml in a 1:3 solution of DMSO:PBS (pH 7.2). Prepare fresh dilutions in your experimental buffer or media from the DMSO stock solution for each experiment to ensure compound integrity and minimize precipitation.
Q4: What are the known off-target effects of CSF1R inhibitors that I should be aware of?
A4: While this compound is a potent CSF1R inhibitor, it is important to be aware of potential off-target effects observed with this class of compounds. Some CSF1R inhibitors have been shown to also inhibit other tyrosine kinases such as c-Kit and FLT3.[2][3] Furthermore, CSF1R inhibitors can affect various myeloid and lymphoid cell populations beyond microglia and macrophages, including monocytes and T-cells.[4][5][6][7] It is advisable to include appropriate controls in your experiments to account for these potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The final concentration of DMSO in the media is too high, or the solubility of this compound in the aqueous media has been exceeded. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤0.1%) to avoid solvent-induced toxicity and precipitation. Prepare serial dilutions of your stock solution to achieve the desired final concentration. If precipitation persists, consider a lower final concentration of this compound. |
| Loss of inhibitory activity in my experiments. | The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. The compound may be unstable in the experimental buffer or media over the duration of the experiment. | Always use freshly prepared dilutions from a properly stored stock solution. Prepare new aliquots of the stock solution from the solid compound if degradation is suspected. For long-term experiments, consider replenishing the compound in the media at regular intervals. |
| Unexpected cellular effects or toxicity. | The observed effects may be due to the DMSO solvent, especially at higher concentrations. DMSO has been reported to reduce CSF-1R protein levels and induce apoptosis in macrophage cell lines.[8] Off-target effects of the inhibitor on other cellular pathways. | Include a vehicle control (media with the same final concentration of DMSO) in all experiments to distinguish the effects of the inhibitor from those of the solvent.[8] If off-target effects are suspected, consider using a structurally different CSF1R inhibitor as a control or validating your findings with genetic approaches (e.g., siRNA). |
| Variability in experimental results. | Inconsistent preparation of this compound solutions. Fluctuation in storage conditions. | Adhere strictly to the recommended protocols for solution preparation and storage. Ensure accurate and consistent pipetting when making dilutions. Use a new aliquot of the stock solution for each experiment to minimize variability. |
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Reference |
| Solvent | DMSO | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Storage Precaution | Aliquot to avoid repeated freeze-thaw cycles; protect from light and moisture | [1] |
| Aqueous Solution Stability | Not recommended for storage for more than one day |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, light-protected aliquots. Store immediately at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: In Vitro Treatment of Cells with this compound
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature. Prepare a series of dilutions of the stock solution in your cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is non-toxic to your cells (typically ≤0.1%).
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration of the experiment.
-
Analysis: Following incubation, proceed with your downstream analysis (e.g., Western blotting for p-CSF1R, cell viability assays, etc.).
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Caption: A logical guide for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages | Department of Ophthalmology [eye.hms.harvard.edu]
- 7. pnas.org [pnas.org]
- 8. DMSO reduces CSF-1 receptor levels and causes apoptosis in v-myc immortalized mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inconsistent Macrophage Depletion with Csf1R Inhibitors: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors for macrophage depletion is a powerful tool in immunology and oncology research. However, achieving consistent and predictable results can be challenging. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with CSF1R inhibitors, with a focus on resolving inconsistencies in macrophage depletion. While the principles discussed are broadly applicable to the class of CSF1R inhibitors, it is important to note that compound-specific optimization is often necessary.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable macrophage depletion in my experiments?
A1: Inconsistent macrophage depletion is a known challenge with CSF1R inhibitors and can be attributed to several factors:
-
Tissue-Specific Differences: The reliance of macrophage populations on CSF1R signaling varies significantly between tissues. For instance, microglia in the central nervous system are highly dependent on CSF1R and are often effectively depleted, whereas macrophage populations in other tissues, such as the lung, may show less pronounced depletion.[1]
-
Inhibitor-Specific Properties: Different CSF1R inhibitors (e.g., PLX5622, PLX3397, BLZ945, and Csf1R-IN-12) possess distinct pharmacokinetic and pharmacodynamic profiles, including oral bioavailability, brain penetration, and off-target effects. These differences can lead to varied efficacy in depleting macrophage populations.
-
Compensatory Mechanisms: The tumor microenvironment can produce other survival factors for macrophages, such as granulocyte-macrophage colony-stimulating factor (GM-CSF) and interferon-gamma (IFN-γ), which can render them less susceptible to CSF1R inhibition.[2]
-
Timing and Duration of Treatment: The timing of inhibitor administration relative to disease induction or tumor implantation can significantly impact the outcome. Early intervention may be more effective than treatment of established disease.[3]
-
Off-Target Effects: Many small-molecule CSF1R inhibitors can affect other tyrosine kinases, influencing other immune cell populations and contributing to a complex and sometimes unpredictable biological response.[4][5][6]
Q2: What are the known off-target effects of CSF1R inhibitors?
A2: While designed to target CSF1R, many inhibitors can affect other immune cells. For example, some CSF1R inhibitors have been shown to impact T-helper cell differentiation, increase eosinophil and group 2 innate lymphoid cell populations, and decrease dendritic cell numbers.[1][7] These off-target effects can have significant implications for the interpretation of experimental data.
Q3: Can this compound be used for in vivo studies?
A3: this compound is described as a potent inhibitor of CSF1R.[8][9][10] However, detailed public data on its in vivo efficacy, optimal dosing, and pharmacokinetic profile are limited. It is crucial to perform pilot studies to determine the optimal dose and treatment regimen for your specific animal model and research question.
Q4: How can I verify the efficacy of macrophage depletion in my experiments?
A4: It is essential to validate macrophage depletion using multiple methods. Flow cytometry is a standard technique to quantify macrophage populations in various tissues. Immunohistochemistry or immunofluorescence can provide spatial information on macrophage localization within tissues. It is recommended to use a panel of macrophage markers (e.g., F4/80, CD68, CD11b, Iba1) for accurate identification and quantification.
Troubleshooting Guide: Inconsistent Macrophage Depletion
This guide provides a structured approach to troubleshooting inconsistent macrophage depletion results when using CSF1R inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Partial or no macrophage depletion observed. | Suboptimal inhibitor dosage or administration route. | Perform a dose-response study to determine the optimal concentration of the CSF1R inhibitor for your model. Evaluate different administration routes (e.g., oral gavage, chow formulation, intraperitoneal injection) for optimal bioavailability. |
| Poor inhibitor stability or solubility. | Ensure the inhibitor is properly stored according to the manufacturer's instructions.[8] Verify the solubility of the compound in the chosen vehicle and prepare fresh solutions for each experiment. | |
| Tissue-specific resistance to depletion. | Be aware that certain macrophage populations are less dependent on CSF1R signaling.[1][11] Consider using combination therapies that target alternative macrophage survival pathways if complete depletion in a specific tissue is required. | |
| Development of resistance. | In long-term studies, tumors may develop resistance to CSF1R inhibitors through the upregulation of alternative signaling pathways.[12] Consider intermittent dosing schedules or combination therapies to overcome resistance. | |
| Variability between animals in the same treatment group. | Inconsistent drug administration. | Ensure precise and consistent administration of the inhibitor to all animals. For oral administration via chow, monitor food intake to ensure uniform dosing. |
| Biological variability. | Account for inherent biological differences between animals. Increase the sample size per group to improve statistical power. | |
| Unexpected effects on other cell types. | Off-target activity of the inhibitor. | Be aware of the known off-target effects of the specific CSF1R inhibitor being used.[7][13] Include control groups to assess the impact on other immune cell populations. Consider using more specific inhibitors if available. |
| Discrepancy between in vitro and in vivo results. | Complex in vivo microenvironment. | The in vivo tumor microenvironment contains various cytokines and growth factors that can counteract the effect of the CSF1R inhibitor.[2] Validate in vitro findings in appropriate in vivo models. |
Experimental Protocols
A generalized protocol for in vivo macrophage depletion using a CSF1R inhibitor is provided below. Note: This is a template and must be optimized for your specific inhibitor (e.g., this compound), animal model, and research objectives.
In Vivo Macrophage Depletion Protocol
-
Inhibitor Preparation:
-
Refer to the manufacturer's data sheet for the specific CSF1R inhibitor for information on solubility and stability.[8]
-
For this compound, a stock solution can be prepared in DMSO.[10] For in vivo use, further dilution in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose) is required.
-
Always prepare fresh working solutions before administration.
-
-
Animal Dosing:
-
Dose determination: Conduct a pilot study with a range of doses to determine the optimal concentration for macrophage depletion with minimal toxicity.
-
Administration: The route of administration will depend on the inhibitor's properties. Common methods include:
-
Oral gavage: Administer the inhibitor solution directly into the stomach.
-
Formulated chow: Mix the inhibitor into the animal feed for continuous administration.
-
Intraperitoneal injection: Inject the inhibitor solution into the peritoneal cavity.
-
-
Frequency: Dosing frequency can range from once daily to several times per week, depending on the inhibitor's half-life.
-
-
Monitoring and Analysis:
-
Monitor the animals daily for any signs of toxicity.
-
At the experimental endpoint, collect tissues of interest.
-
Process tissues for single-cell suspension for flow cytometry analysis or fix for histological analysis.
-
Use a panel of antibodies to identify and quantify macrophage populations (e.g., F4/80, CD68, CD11b, Iba1) and other relevant immune cells.
-
Visualizing Key Concepts
To aid in understanding the complexities of CSF1R inhibitor action, the following diagrams illustrate the CSF1R signaling pathway, a general experimental workflow for troubleshooting, and the logical relationship of factors contributing to inconsistent results.
Caption: CSF1R signaling is critical for macrophage functions.
Caption: A systematic approach to troubleshooting.
Caption: Key factors influencing depletion efficacy.
References
- 1. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. ashpublications.org [ashpublications.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. pnas.org [pnas.org]
Technical Support Center: Overcoming Resistance to Csf1R-IN-12 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, Csf1R-IN-12, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R and its ligands, CSF-1 and IL-34, play a crucial role in the regulation, differentiation, and survival of macrophages and other myeloid cells.[3] In the context of cancer, the CSF1R signaling pathway is often co-opted by tumors to create an immunosuppressive microenvironment rich in tumor-associated macrophages (TAMs), which promotes tumor growth, angiogenesis, and metastasis.[3] this compound works by blocking the ATP-binding site of the CSF1R kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to CSF1R inhibitors, including what may be anticipated for this compound, can arise through several mechanisms:
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of CSF1R by upregulating alternative survival and proliferation pathways. A common mechanism is the activation of the PI3K/Akt signaling pathway, often driven by the upregulation of other receptor tyrosine kinases (RTKs) like the Insulin-like Growth Factor 1 Receptor (IGF-1R).[4][5]
-
Autocrine signaling loops: Cancer cells themselves can produce ligands for alternative receptors, creating a self-sustaining loop that promotes growth and survival despite CSF1R blockade.
-
Microenvironment-mediated resistance: The tumor microenvironment can contribute to resistance. For instance, other immune cells or cancer-associated fibroblasts (CAFs) may secrete growth factors that support cancer cell survival.[5] Increased levels of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interferon-gamma (IFN-γ) can also lead to the persistence of TAMs.[5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the inhibitor from the cancer cells, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
A3: To confirm resistance, you can perform the following experiments:
-
IC50 Determination: A significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line is a primary indicator of resistance.
-
Western Blot Analysis: Assess the phosphorylation status of CSF1R and key downstream signaling proteins (e.g., Akt, ERK) in the presence and absence of this compound. Resistant cells may show sustained or reactivated phosphorylation of these downstream effectors.
-
Cell Viability/Proliferation Assays: Compare the dose-response curves of sensitive and resistant cells to this compound using assays like MTT or MTS. Resistant cells will exhibit a rightward shift in their dose-response curve.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreased efficacy of this compound over time | Development of acquired resistance. | 1. Confirm Resistance: Perform IC50 determination and Western blot analysis to confirm a resistant phenotype. 2. Investigate Bypass Pathways: Use phospho-RTK arrays or Western blotting to screen for the activation of alternative signaling pathways (e.g., PI3K/Akt, MAPK/ERK). 3. Combination Therapy: Consider combining this compound with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor). |
| High basal level of p-Akt or p-ERK even with this compound treatment | Activation of an alternative RTK or a downstream mutation. | 1. Screen for RTK Activation: Use a phospho-RTK array to identify which alternative receptor is activated. 2. Combination Treatment: Combine this compound with a specific inhibitor for the identified activated RTK (e.g., an IGF-1R inhibitor). |
| Variability in experimental results | Inconsistent cell culture conditions or inhibitor preparation. | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and growth conditions. 2. Fresh Inhibitor Stocks: Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer.[1] |
| Off-target effects observed | This compound may have off-target activities, a common characteristic of kinase inhibitors. | 1. Consult Literature: Review literature for known off-target effects of Csf1R inhibitors.[6][7][8] 2. Use Multiple Inhibitors: Confirm phenotypes using a structurally different Csf1R inhibitor to ensure the observed effect is on-target. 3. Dose Reduction: Use the lowest effective concentration of this compound to minimize off-target effects. |
Data Summary Tables
Table 1: IC50 Values of Various CSF1R Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | - | CSF1R | 13 | [9] |
| - | c-KIT | 27 | [9] | |
| - | FLT3 | 160 | [9] | |
| Sotuletinib (BLZ945) | - | CSF1R | 1 | [9] |
| Vimseltinib | - | CSF1R | 2 | [9] |
| GW2580 | - | CSF1R | 52.4 | [10] |
Note: Specific IC50 data for this compound is not widely available in the public domain and should be determined empirically for your specific cell line.
Table 2: Example Data for Combination Therapy to Overcome Resistance
| Cell Line | Treatment | Cell Viability (% of Control) | Synergy Score (Bliss Independence) |
| Cancer Cell Line X (Resistant) | This compound (IC50) | 50% | - |
| PI3K Inhibitor (IC20) | 80% | - | |
| This compound + PI3K Inhibitor | 25% | >1 (Synergistic) |
This table presents hypothetical data to illustrate the potential for synergistic effects. Actual results will vary depending on the cell line and inhibitors used.
Key Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: a. Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well. b. Carefully remove the medium from the wells and add 100 µL of the 2X drug dilutions to the corresponding wells. c. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. d. Incubate at room temperature in the dark for 2 hours.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the background absorbance (media only wells). c. Normalize the data to the vehicle-treated control wells (set as 100% viability). d. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of CSF1R Pathway Activation
This protocol describes how to assess the phosphorylation status of CSF1R and downstream signaling proteins.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-CSF1R (Tyr723), anti-CSF1R, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: a. Plate sensitive and resistant cells and treat with this compound at the desired concentration and time. b. Wash cells with ice-cold PBS and lyse with lysis buffer. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling in Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[11] f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection: a. Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: Key Mechanisms of Acquired Resistance to Csf1R Inhibitors.
Caption: Workflow for Investigating and Overcoming this compound Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Csf1R-IN-12 toxicity in animal studies
Disclaimer: Csf1R-IN-12 is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) intended for research use only.[1][2][3] Specific in vivo toxicity data for this compound is not extensively available in public literature. The following troubleshooting guide and frequently asked questions have been developed based on the known class effects of Csf1R inhibitors. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies for their specific animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of this compound and what are the expected on-target effects?
A1: this compound is a potent inhibitor of the CSF1 receptor, a tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, particularly monocytes and macrophages.[1][4] By inhibiting Csf1R, this compound is expected to deplete macrophage populations in various tissues, including tumor-associated macrophages (TAMs), microglia in the central nervous system, and osteoclasts.[4][5] This can lead to immunomodulatory effects and may be explored for therapeutic potential in oncology and neurodegenerative diseases.[4][6][7]
Q2: What are the potential toxicities associated with Csf1R inhibitors that I should monitor for in my animal studies with this compound?
A2: Based on studies with other Csf1R inhibitors such as Pexidartinib (PLX3397) and PLX5622, a range of potential toxicities should be monitored. These can be broadly categorized as:
-
Hepatic Toxicity: Elevated liver enzymes (ALT, AST) are a common finding with Csf1R inhibitors.[5][8] While often asymptomatic in preclinical models, it is crucial to monitor liver function.
-
Hematological Effects: Changes in blood cell counts, including anemia (low red blood cells) and thrombocytopenia (low platelets), have been reported.[6]
-
Neurological Effects: Since Csf1R is vital for microglia, its inhibition can lead to neurological changes. Reports include altered behavior, neuroinflammation in certain contexts, and potential exacerbation of acute neural injury.[4][9][10]
-
Metabolic Changes: Csf1R inhibition can affect glucose metabolism and may lead to weight gain in a sex-specific manner.[4][11]
-
Cardiovascular Effects: Some Csf1R inhibitors have been associated with cardiovascular liabilities, linked to off-target ion channel activity.[12]
-
Other Side Effects: General signs of toxicity such as fatigue, changes in hair color, rash, and gastrointestinal issues (nausea, diarrhea) have been noted in clinical settings with Csf1R inhibitors.[6]
Q3: How can I monitor for these potential toxicities in my animal studies?
A3: A comprehensive monitoring plan is essential. This should include:
-
Regular Health Checks: Daily observation of animals for changes in behavior, activity, posture, and grooming.
-
Body Weight Monitoring: Record body weights at least twice weekly.
-
Blood Sampling: Collect blood at baseline, during, and at the end of the study for complete blood counts (CBC) and serum chemistry panels (especially liver enzymes).
-
Histopathology: At the end of the study, perform gross necropsy and collect major organs (liver, spleen, bone, brain, etc.) for histopathological analysis to identify any cellular changes or damage.
Q4: Are there any strategies to minimize the toxicity of this compound?
A4: While specific mitigation strategies for this compound are not defined, general approaches for minimizing toxicity with novel inhibitors include:
-
Dose Optimization: Conduct a dose-range finding study to identify the minimum effective dose with an acceptable safety profile.
-
Formulation Improvement: Ensure the formulation is optimized for solubility and stability to provide consistent exposure and avoid precipitation at the injection site.
-
Route of Administration: The route of administration can impact pharmacokinetics and toxicity. Oral gavage is common for many small molecule inhibitors.[4]
-
Intermittent Dosing: Depending on the therapeutic goal and the half-life of the compound, intermittent dosing schedules could be explored to allow for recovery of affected cell populations.
Q5: I am observing unexpected neurological or behavioral changes in my animals. What should I do?
A5: Csf1R inhibition can have complex effects on the central nervous system.[9] Depletion of microglia can be detrimental in some contexts of acute neural injury.[10] If you observe unexpected neurological signs (e.g., tremors, ataxia, seizures, significant hyperactivity or lethargy), it is recommended to:
-
Document the observations in detail.
-
Consider reducing the dose or temporarily halting the treatment.
-
At the study endpoint, ensure the brain is collected for detailed neuropathological examination.
Quantitative Data Summary
The following table summarizes potential toxicities observed with various Csf1R inhibitors, which may be relevant for studies with this compound.
| Toxicity Category | Observed Effects | Associated Csf1R Inhibitor(s) | Reference(s) |
| Hepatic | Increased ALT and AST levels. | Pexidartinib, Emactuzumab | [5][8] |
| Hematological | Anemia, Thrombocytopenia. | Pexidartinib | [6] |
| Neurological | Neuroinflammation, behavioral deficits (hyperactivity, anxiolytic-like behavior), exacerbation of acute injury. | PLX5622, Anti-CSF1R antibody | [4][9][10][11] |
| Metabolic | Accelerated weight gain, impaired insulin (B600854) secretion. | PLX5622 | [4][8] |
| Developmental | Adverse effects on oligodendrocyte progenitors during early postnatal period. | BLZ945 | [4] |
| Skeletal | Effects on trabecular bone density. | General Csf1R inhibitors | [4] |
Experimental Protocols
General Protocol for Formulation of this compound for Oral Gavage in Mice
This is a general guideline. The optimal formulation for this compound must be determined empirically.
-
Objective: To prepare a homogenous and stable suspension or solution of this compound for oral administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline or sterile water
-
-
Procedure: a. Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume. A common dosing volume for mice is 5-10 mL/kg. b. First, dissolve the this compound powder in a small volume of DMSO. Vortex or sonicate briefly to aid dissolution. c. In a separate tube, prepare the aqueous phase of the vehicle. For a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline: i. Add the PEG300 to the saline. ii. Add the Tween 80 to the PEG300/saline mixture and mix thoroughly. d. Slowly add the this compound/DMSO solution to the aqueous vehicle while vortexing to ensure proper mixing and prevent precipitation. e. The final formulation should be a clear solution or a fine, homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. researchgate.net [researchgate.net]
- 8. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF1R inhibition promotes neuroinflammation and behavioral deficits during graft-versus-host disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitigation of cardiovascular toxicity in a series of CSF-1R inhibitors, and the identification of AZD7507 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Csf1R-IN-12 and CNS Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Csf1R-IN-12 and other CSF1R inhibitors, with a focus on addressing challenges related to blood-brain barrier (BBB) permeability.
Troubleshooting Guides
This section offers solutions to common problems encountered during experiments with this compound, particularly concerning its efficacy in the central nervous system (CNS).
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of expected pharmacological effect in the brain after systemic administration. | Poor Blood-Brain Barrier (BBB) Permeability: this compound may have inherently low BBB penetration, limiting its access to CNS targets. | 1. Verify Compound's BBB Permeability: Review available pharmacokinetic data for this compound or similar compounds (see Table 1). If data is unavailable, consider conducting a preliminary in vivo BBB permeability study (see Experimental Protocols). 2. Increase Dose (with caution): A higher dose might increase the brain concentration, but be mindful of potential peripheral side effects and toxicity. 3. Alternative Administration Route: Consider direct CNS administration routes like intracerebroventricular (ICV) or intrathecal injection to bypass the BBB in preclinical models. |
| Efflux by Transporters: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain. | 1. Co-administration with Efflux Inhibitors: In preclinical studies, co-administering a broad-spectrum efflux pump inhibitor (e.g., verapamil, cyclosporine A) can help determine if efflux is a limiting factor. Note: This is for experimental validation and not for therapeutic use. 2. Chemical Modification: For drug development purposes, medicinal chemistry strategies can be employed to design analogs that are not substrates for major efflux transporters. | |
| High variability in CNS effects between experimental animals. | Inconsistent Drug Delivery: Factors such as formulation, route of administration, and animal-to-animal physiological differences can lead to variable plasma and brain concentrations. | 1. Optimize Formulation: Ensure the compound is fully solubilized in the vehicle. Consider using formulation strategies to improve solubility and stability. 2. Refine Administration Technique: Standardize the administration procedure to minimize variability. For oral gavage, ensure consistent volume and placement. For injections, use consistent sites and techniques. 3. Monitor Plasma Concentrations: Measure plasma levels of this compound to correlate with CNS effects and identify outliers. |
| Observed off-target effects in the CNS. | Non-specific Binding or Inhibition: The compound may interact with other kinases or receptors in the brain, leading to unintended pharmacological effects. | 1. Kinase Profiling: Conduct a comprehensive kinase selectivity panel to identify potential off-target interactions. 2. Dose-Response Curve: Establish a clear dose-response relationship for the desired on-target effect versus the off-target effects to identify a therapeutic window. 3. Use of More Selective Inhibitors: If available, compare the effects of this compound with a more selective CSF1R inhibitor to differentiate on-target from off-target effects. |
| Unexpected neuroinflammatory or neurotoxic effects. | Microglial Depletion-Related Effects: Rapid and widespread depletion of microglia can disrupt brain homeostasis and, in some contexts, exacerbate certain pathologies. | 1. Time-Course and Dose-Escalation Studies: Evaluate the effects of different levels of microglial depletion by varying the dose and duration of treatment. 2. Assess Inflammatory Markers: Measure levels of cytokines and chemokines in the brain to understand the inflammatory milieu following treatment. 3. Histological Analysis: Perform detailed histological examination of the brain tissue to look for signs of neuronal damage or other pathological changes. |
Frequently Asked Questions (FAQs)
Q1: What is the expected blood-brain barrier permeability of CSF1R inhibitors?
A1: The BBB permeability of CSF1R inhibitors varies significantly depending on their chemical structure. Some inhibitors, like pexidartinib (B1662808) (PLX3397), have limited CNS penetration. Others, such as PLX5622, have been designed for better brain penetrance. It is crucial to consult the specific pharmacokinetic data for the inhibitor being used.
Q2: How can I assess the BBB permeability of this compound in my animal model?
A2: A standard approach is to perform an in vivo pharmacokinetic study. This involves administering the compound to the animals and collecting blood and brain tissue at various time points. The concentrations of the compound in plasma and brain homogenate are then measured to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu). A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the key physicochemical properties that influence the BBB penetration of a small molecule like this compound?
A3: Key properties favoring passive diffusion across the BBB include:
-
Lipophilicity: A moderate degree of lipophilicity (logP between 1 and 3) is generally preferred.
-
Molecular Weight: A lower molecular weight (< 400-500 Da) is advantageous.
-
Hydrogen Bonding: A low number of hydrogen bond donors and acceptors reduces interaction with water and facilitates membrane crossing.
-
Polar Surface Area (PSA): A smaller PSA is generally associated with better BBB penetration.
Q4: Are there any known off-target effects of CSF1R inhibitors in the brain?
A4: Yes, some CSF1R inhibitors can have off-target effects. For example, pexidartinib (PLX3397) also inhibits other tyrosine kinases like c-Kit and FLT3, which could contribute to its overall biological activity. More specific inhibitors like PLX5622 have been developed to minimize these off-target effects. It is important to be aware of the selectivity profile of the specific inhibitor being used.
Q5: Can CSF1R inhibition itself affect the integrity of the blood-brain barrier?
A5: The relationship between CSF1R signaling and BBB integrity is complex and appears to be context-dependent. Some studies suggest that CSF1R inhibition can protect the BBB in pathological conditions like experimental autoimmune encephalomyelitis by reducing microglial activation and subsequent inflammation. However, other research indicates that attenuated CSF1R signaling could potentially lead to BBB disruption. Therefore, the effect of this compound on the BBB should be carefully evaluated in the specific experimental model.
Quantitative Data on BBB Permeability of CSF1R Inhibitors
The following table summarizes publicly available data on the CNS penetration of several well-characterized CSF1R inhibitors. This information can serve as a reference when designing experiments with new CSF1R inhibitors like this compound.
Table 1: CNS Penetration of Selected CSF1R Inhibitors
| Compound | Reported CNS Penetration | Comments | References |
| Pexidartinib (PLX3397) | Limited CSF penetration. Brain penetrance of ~5%. | Also inhibits c-Kit and FLT3. | |
| PLX5622 | Improved brain penetrance (~20%) compared to PLX3397. | More selective for CSF1R than PLX3397. | |
| GW2580 | CNS penetrant. | A selective CSF1R inhibitor. | |
| BLZ945 | Brain-penetrant. | A highly selective CSF1R inhibitor. |
Experimental Protocols
Protocol: In Vivo Assessment of Brain-to-Plasma Concentration Ratio
This protocol outlines a method for determining the brain-to-plasma concentration ratio of a CSF1R inhibitor in a rodent model.
Materials:
-
This compound
-
Appropriate vehicle for solubilizing the compound
-
Rodent model (e.g., mice or rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Anesthesia
-
Blood collection tubes (e.g., with anticoagulant)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
Analytical equipment for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Compound Administration:
-
Prepare a solution of this compound in a suitable vehicle at the desired concentration.
-
Administer the compound to a cohort of animals via the intended route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
-
Sample Collection:
-
At predetermined time points after administration (e.g., 1, 2, 4, 8, and 24 hours), anesthetize a subset of animals.
-
Collect a blood sample via cardiac puncture into tubes containing an anticoagulant.
-
Immediately perfuse the animal with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect the brain and record its weight.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) at a known dilution (e.g., 1:4 w/v).
-
Store plasma and brain homogenate samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for quantifying this compound in plasma and brain homogenate.
-
Analyze the samples to determine the concentration of the compound in each matrix.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point using the following formula: Kp = C_brain / C_plasma Where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in the plasma.
-
Visualizations
Caption: Troubleshooting workflow for low CNS efficacy.
Caption: Simplified CSF1R signaling pathway in microglia.
Csf1R-IN-12 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Csf1R-IN-12 in their experiments. The information is designed to help address potential issues with assay variability and reproducibility.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experiments with this compound, offering potential causes and solutions.
| Problem/Observation | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments | Inconsistent cell passage number or health. | Use cells within a consistent and narrow passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability in ligand (CSF-1 or IL-34) activity. | Aliquot and store the ligand at the recommended temperature. Avoid repeated freeze-thaw cycles. Test the activity of each new batch of ligand. | |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Avoid storing diluted solutions for extended periods. | |
| No or weak inhibition of Csf1R activity | Incorrect concentration of this compound. | Verify the concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration range. |
| Inactive this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. If possible, test the compound in a validated, simple biochemical assay first. | |
| Cell line does not express functional Csf1R. | Confirm Csf1R expression in your cell line via Western blot, flow cytometry, or qPCR. | |
| Inconsistent results in Western blot for p-Csf1R or downstream targets (e.g., p-ERK) | Suboptimal ligand stimulation time. | Perform a time-course experiment to determine the peak of Csf1R phosphorylation after ligand stimulation in your specific cell model.[1] |
| High background signal. | Optimize antibody concentrations and washing steps. Ensure complete lysis and clarification of cell lysates. | |
| Variability in sample loading. | Quantify total protein concentration accurately and ensure equal loading in all lanes. Use a loading control (e.g., total Csf1R, ERK, or a housekeeping protein) to normalize the data. | |
| Cell death observed at expected inhibitory concentrations | Off-target effects or compound toxicity. | Use a control cell line that does not express Csf1R to assess non-specific toxicity.[1] Lower the concentration of the inhibitor and/or reduce the incubation time. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[2] CSF1R is activated by its ligands, CSF-1 and IL-34, leading to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes like macrophages and microglia.[3][4][5][6][7] this compound likely acts by binding to the ATP-binding pocket of the CSF1R kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor.[4]
Q2: How can I confirm that this compound is working in my cellular assay?
A2: You can confirm the activity of this compound by measuring the inhibition of downstream signaling pathways. A common and robust method is to perform a Western blot to detect the phosphorylation of Csf1R itself (p-Csf1R) or downstream signaling molecules like ERK (p-ERK) after stimulating the cells with CSF-1.[1] A reduction in the phosphorylated forms of these proteins in the presence of this compound indicates successful inhibition.
Q3: What are some common cell lines used for Csf1R inhibitor assays?
A3: Several cell lines are used for Csf1R inhibitor assays, and the choice depends on the specific research question. Some commonly used cell lines include:
-
M-NFS-60: A murine myeloid cell line that is dependent on CSF-1 for proliferation.[1][8]
-
THP-1: A human monocytic cell line that expresses Csf1R and can be differentiated into macrophages.[1]
-
U2OS cells stably expressing Csf1R: These can be used to create a controlled system for studying Csf1R signaling.[8]
Q4: What are the key differences between a biochemical assay and a cell-based assay for this compound?
A4: A biochemical assay, such as a kinase assay, measures the direct inhibitory effect of this compound on the purified Csf1R enzyme.[9] This type of assay is useful for determining the intrinsic potency of the inhibitor (e.g., IC50) in a controlled, cell-free environment. A cell-based assay, on the other hand, measures the effect of the inhibitor in a more biologically relevant context, taking into account factors like cell permeability, off-target effects, and the complexity of cellular signaling pathways.[10]
Q5: How does the selectivity of this compound impact experimental results?
A5: The selectivity of a kinase inhibitor is crucial for interpreting experimental results. This compound may inhibit other kinases, particularly those with similar ATP-binding pockets, such as other members of the type III receptor tyrosine kinase family (e.g., c-KIT, FLT3, PDGFR).[5] Off-target inhibition can lead to unexpected cellular phenotypes. It is important to be aware of the selectivity profile of this compound and, if necessary, use additional, structurally different Csf1R inhibitors to confirm that the observed effects are due to Csf1R inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activity of several known Csf1R inhibitors. Note that the IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Csf1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) |
| Pexidartinib (1) | 13 | 27 | 160 |
| Imatinib | 21 | - | - |
| Sunitinib | 5 | - | - |
| Dasatinib | 2 | - | - |
| GW2580 | 20 | >10,000 | >10,000 |
Data compiled from multiple sources.[5]
Experimental Protocols
Protocol 1: Cellular Assay for Csf1R Inhibition (Based on M-NFS-60 Proliferation)
This protocol is adapted from established methods for assessing Csf1R inhibitor activity by measuring the proliferation of the CSF-1 dependent cell line, M-NFS-60.[1][8]
-
Cell Culture: Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 10 ng/mL recombinant murine CSF-1.
-
Assay Setup:
-
Wash the cells to remove CSF-1 and resuspend in assay medium (medium without CSF-1).
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well.
-
Add this compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Add a final concentration of 10 ng/mL recombinant murine CSF-1 to all wells except for the negative control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a cell proliferation reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
This protocol outlines the steps to measure the inhibition of CSF-1-induced ERK phosphorylation.[1]
-
Cell Culture and Starvation:
-
Culture cells (e.g., THP-1) to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Pre-incubate the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with an optimal concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for 5-10 minutes (the optimal time should be determined empirically).
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK and total ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Visualizations
Caption: Csf1R Signaling Pathway and Point of Inhibition.
Caption: Workflow for a cell-based proliferation assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF-1R in Cancer: More than a Myeloid Cell Receptor [mdpi.com]
- 7. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 8. pulsus.com [pulsus.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of CSF1R Inhibitors In Vivo: A Guide for Researchers
A detailed comparison of the in vivo performance of PLX3397, a well-characterized CSF1R inhibitor, is provided below. At the time of publication, in vivo efficacy data for Csf1R-IN-12 is not publicly available. Therefore, this guide will focus on the extensive preclinical data for PLX3397 to serve as a benchmark for researchers evaluating CSF1R-targeted therapies.
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical mediator of myeloid cell survival, proliferation, and differentiation.[1] Its role in promoting the immunosuppressive M2 phenotype of tumor-associated macrophages (TAMs) has made it a prime target in oncology.[2][3] Inhibitors of CSF1R, such as PLX3397 (Pexidartinib), have demonstrated significant potential in reshaping the tumor microenvironment and enhancing anti-tumor immunity.[2][4]
PLX3397 (Pexidartinib): In Vivo Efficacy Overview
PLX3397 is a potent, orally bioavailable small molecule inhibitor of the CSF1R kinase.[5] It has been extensively studied in various preclinical cancer models and has received FDA approval for the treatment of tenosynovial giant cell tumor (TGCT).[4] Its primary mechanism of action in vivo involves the depletion of TAMs, leading to reduced tumor growth and metastasis.[4][6]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of PLX3397 across different preclinical models.
| Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Efficacy Findings |
| Osteosarcoma | Orthotopic Xenograft | 5 mg/kg and 10 mg/kg, systemic administration | Significantly suppressed primary tumor growth and lung metastasis, improving metastasis-free survival.[4] |
| Osteosarcoma | Cell line and Patient-Derived Xenografts (PDX) | Not specified | Significantly inhibited local tumor growth and lessened metastatic burden.[6] |
| Neuroblastoma | Xenograft (SK-N-SH cells) | Oral dosing (18 days) | 60% inhibition of tumor growth compared to controls.[5] |
| Breast Cancer | MMTV-PyMT transgenic mice | Oral dosing (2 doses, 18 and 4 hours before analysis) | 90% reduction in circulating tumor cells (CTCs).[5] |
| Melanoma (in combination with Adoptive Cell Therapy) | Syngeneic mouse model | Not specified | Superior anti-tumor responses compared to single treatments.[7] |
| Sarcoma | Orthotopic xenograft | Systemic administration | Significantly suppressed primary tumor growth and lung metastasis.[4] |
Signaling Pathway and Experimental Workflow
To understand the context of these in vivo studies, it is crucial to visualize the targeted signaling pathway and the typical experimental workflow.
Caption: CSF1R Signaling Pathway and Inhibition by PLX3397.
Caption: General Experimental Workflow for In Vivo Evaluation.
Detailed Experimental Protocols
The following provides a generalized experimental protocol for evaluating the in vivo efficacy of a CSF1R inhibitor, based on methodologies reported in the literature for PLX3397.
Objective: To assess the anti-tumor efficacy of a CSF1R inhibitor in a preclinical mouse model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) for human cell line-derived xenografts (CDX) or patient-derived xenografts (PDX), or immunocompetent mice (e.g., C57BL/6) for syngeneic tumor models.[3]
-
Tumor Cells: Appropriate cancer cell line for the model.
-
CSF1R Inhibitor: PLX3397 or other test article.
-
Vehicle Control: Appropriate vehicle for the inhibitor (e.g., 20% DMSO).[4]
-
Calipers: For measuring tumor volume.
-
Flow Cytometer and Antibodies: For immune cell profiling.
-
Histology Reagents: For tissue processing and staining.
Procedure:
-
Tumor Implantation:
-
Subcutaneously or orthotopically inject a suspension of tumor cells into the appropriate site on the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
-
Randomization and Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare the CSF1R inhibitor in the appropriate vehicle. For PLX3397, a formulation in 20% DMSO has been used.[4]
-
Administer the inhibitor or vehicle to the respective groups via the chosen route (e.g., oral gavage, formulated in chow). Dosing can vary depending on the model, for instance, 5 mg/kg and 10 mg/kg have been used for PLX3397 in an osteosarcoma model.[4]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor animal body weight and overall health.
-
At the end of the study, or at predetermined time points, collect blood and tumor tissues.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Compare the tumor volumes between the treated and control groups.
-
Immunohistochemistry (IHC): Process tumor tissues for IHC to assess the infiltration of macrophages (e.g., using F4/80 or CD68 markers) and other immune cells.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to quantify different immune cell populations (e.g., T cells, myeloid-derived suppressor cells, macrophages).
-
Metastasis Assessment: For relevant models, examine tissues like the lungs for metastatic nodules.
-
Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and survival curves are generated.
-
Conclusion
PLX3397 has consistently demonstrated robust in vivo efficacy across a range of preclinical cancer models, primarily through the depletion of tumor-associated macrophages. This leads to a reduction in primary tumor growth and metastasis. The provided data and protocols offer a solid foundation for researchers investigating CSF1R inhibitors. While direct comparative data for this compound is unavailable, the established profile of PLX3397 serves as a valuable reference for the expected biological and therapeutic effects of potent CSF1R inhibition in vivo. Researchers interested in this compound are encouraged to seek direct information from its manufacturer or conduct head-to-head preclinical studies to ascertain its specific in vivo efficacy profile.
References
- 1. CSF-1 maintains pathogenic but not homeostatic myeloid cells in the central nervous system during autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mithra Announces New Positive Preclinical Data from CSF-1R [globenewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Colony Stimulating Factor 1 Receptor Blockade Improves the Efficacy of Chemotherapy against Human Neuroblastoma in the Absence of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
A Comparative Guide to the Selectivity of CSF1R Inhibitors: Csf1R-IN-12 vs. GW2580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent small molecule inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R): Csf1R-IN-12 and GW2580. Understanding the selectivity of kinase inhibitors is paramount in drug discovery to ensure target specificity and minimize off-target effects that can lead to toxicity or unforeseen biological consequences. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the CSF1R signaling pathway and a typical kinase inhibitor screening workflow.
Executive Summary
Both this compound and GW2580 are potent inhibitors of CSF1R, a key receptor tyrosine kinase involved in the survival, proliferation, and differentiation of monocytes and macrophages. Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. While both compounds effectively target CSF1R, their selectivity across the human kinome—the complete set of protein kinases—is a critical differentiator.
Based on currently available data, GW2580 has been extensively profiled and demonstrates high selectivity for CSF1R (also known as c-FMS). In contrast, comprehensive public data on the kinome-wide selectivity of This compound is limited, making a direct, exhaustive comparison challenging. This guide presents the available data to inform researchers on the current understanding of the selectivity of these two compounds.
Data Presentation: Quantitative Kinase Inhibition
The following table summarizes the available inhibitory activity data for this compound and GW2580 against CSF1R and a selection of other kinases. The data for GW2580 is more extensive, highlighting its well-characterized selectivity profile.
| Kinase Target | This compound IC₅₀ (nM) | GW2580 IC₅₀ (nM) | GW2580 Selectivity (Fold vs. CSF1R) |
| CSF1R (c-FMS) | Not Publicly Available | 30 - 60[1][2] | 1 |
| c-KIT | Data not available | ~19,020 | ~317 - 634 |
| FLT3 | Data not available | ~14,500 | ~242 - 483 |
| PDGFRα | Data not available | ~67,360 | ~1123 - 2245 |
| PDGFRβ | Data not available | ~55,980 | ~933 - 1866 |
| TrkA | Data not available | 880[2][3] | ~15 - 29 |
| TrkB | Data not available | Data not available | - |
Experimental Protocols
The determination of kinase inhibitor selectivity involves a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the characterization of CSF1R inhibitors.
Biochemical Kinase Selectivity Profiling (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the kinase reaction. It is a common method for determining the IC₅₀ of an inhibitor against a large panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific kinase substrates
-
Test inhibitors (this compound, GW2580) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase buffer. A typical starting concentration is 10 µM. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the serially diluted inhibitor or DMSO control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Cellular Proliferation Assay (M-NFS-60 Cells)
This assay assesses the ability of an inhibitor to block CSF1R-dependent cell proliferation. M-NFS-60 is a murine myeloblastic leukemia cell line that requires CSF-1 for growth and survival.
Materials:
-
M-NFS-60 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 2-mercaptoethanol, and recombinant human M-CSF)
-
Test inhibitors (this compound, GW2580)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well in complete growth medium.[4]
-
Inhibitor Treatment: Add serial dilutions of the test inhibitors or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions. For MTT, this involves a further incubation period followed by solubilization of the formazan (B1609692) crystals. For CellTiter-Glo®, the luminescent signal can be read after a short incubation.
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Determine the percentage of proliferation inhibition at each inhibitor concentration and calculate the IC₅₀ value.
Cellular CSF1R Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of CSF1R autophosphorylation in a cellular context, confirming target engagement.
Materials:
-
Cells expressing CSF1R (e.g., THP-1, RAW264.7)
-
Cell culture medium
-
Recombinant human CSF-1
-
Test inhibitors (this compound, GW2580)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723, Tyr809), anti-total-CSF1R
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to sub-confluency and then serum-starve them for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitors or a vehicle control for 1-2 hours.
-
CSF-1 Stimulation: Stimulate the cells with a known concentration of recombinant human CSF-1 (e.g., 10-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce CSF1R phosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary anti-phospho-CSF1R antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an anti-total-CSF1R antibody. Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Mandatory Visualizations
CSF1R Signaling Pathway
Caption: Csf1R signaling pathway and inhibitor action.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor selectivity.
Conclusion
The characterization of a kinase inhibitor's selectivity is a cornerstone of preclinical drug development. For GW2580, extensive data confirms its high selectivity for CSF1R over a broad range of other kinases, making it a valuable tool for studying CSF1R biology. While this compound is also a potent CSF1R inhibitor, a comprehensive, publicly available selectivity profile is needed for a direct and thorough comparison with GW2580. Researchers should consider the depth of selectivity data available when choosing an inhibitor for their specific research needs and be mindful that off-target effects can influence experimental outcomes. The protocols and workflows provided in this guide offer a framework for the rigorous evaluation of kinase inhibitor selectivity.
References
Unveiling Target Engagement: A Comparative Guide to Csf1R-IN-12 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Csf1R-IN-12's performance in crucial cellular target engagement assays, placed in context with other known CSF1R inhibitors. This guide provides supporting experimental data and detailed methodologies to inform your research and development endeavors.
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a significant therapeutic target in oncology, immunology, and neuroinflammatory diseases. Its role in regulating the survival, proliferation, and differentiation of macrophages and other myeloid cells makes it a critical node in various pathological processes. Consequently, the development of potent and selective CSF1R inhibitors is a major focus of drug discovery. This compound is a potent inhibitor of CSF1R with potential applications in cancer research. This guide delves into the validation of its target engagement in a cellular context, offering a comparative analysis with other well-characterized CSF1R inhibitors.
Comparative Analysis of CSF1R Inhibitor Potency
The efficacy of a kinase inhibitor is determined by its ability to engage its target within the complex environment of a living cell. The following tables summarize the cellular potency of this compound and other notable CSF1R inhibitors across various assays.
Table 1: Cellular IC50 Values of CSF1R Inhibitors in Target Phosphorylation Assays
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound (as compound 1) | M-NFS-60 | Cell Proliferation | 1 |
| Pexidartinib (PLX3397) | Biochemical | 13 | |
| Sotuletinib (BLZ945) | Biochemical | 1 | |
| ARRY-382 | Biochemical | 9 | |
| GW2580 | Biochemical | 30 | |
| DCC-3014 | Biochemical | 3 | |
| Edicotinib (JNJ-40346527) | Biochemical | 3.2 |
Note: Data for this compound is extracted from patent WO2019134661A1, where it is referred to as compound 1.[1] Data for other inhibitors are from biochemical assays for comparative purposes.
Visualizing the Csf1R Signaling Axis and Experimental Approaches
To better understand the mechanism of action and the methods used to assess target engagement, the following diagrams illustrate the CSF1R signaling pathway and the workflows of key experimental techniques.
References
A Comparative Guide to CSF1R Inhibitors for Researchers
In the landscape of targeted cancer therapy and neuroinflammation research, inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R) have emerged as a pivotal class of therapeutic agents. These inhibitors primarily target tumor-associated macrophages (TAMs) and microglia, key components of the tumor microenvironment and neuroinflammatory processes, respectively. This guide provides a comparative overview of Csf1R-IN-12 and other prominent CSF1R inhibitors, including Pexidartinib (PLX3397), BLZ945, and GW2580, with a focus on their efficacy and supporting experimental data.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
CSF1R, a receptor tyrosine kinase, is activated by its ligands CSF-1 (colony-stimulating factor 1) and IL-34. This activation triggers receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream signaling cascades that are crucial for the survival, proliferation, differentiation, and function of myeloid cells.[1][2][3] Small-molecule inhibitors of CSF1R typically act as ATP-competitive antagonists, blocking the kinase activity and thereby inhibiting these signaling pathways.[4][5] This leads to a reduction in the number and activity of CSF1R-dependent cells like macrophages and microglia.[6][7][8]
Below is a diagram illustrating the CSF1R signaling pathway and the point of intervention for small-molecule inhibitors.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Csf1R-IN-12 and Other CSF1R Kinase Inhibitors: A Guide to Selectivity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative overview of the Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, Csf1R-IN-12, and other prominent CSF1R inhibitors. While specific quantitative cross-reactivity data for this compound is not publicly available, this guide offers a comparative context using data from well-characterized alternative compounds.
Understanding CSF1R and the Importance of Kinase Selectivity
Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. Its involvement in various pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders, has made it an attractive therapeutic target.
Kinase inhibitors are powerful tools for studying and targeting CSF1R. However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving high selectivity for a specific kinase is a significant challenge in drug development. Off-target inhibition can lead to unforeseen side effects and confound experimental outcomes. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential.
This compound: A Potent Inhibitor with Undisclosed Selectivity
This compound has been identified as a potent inhibitor of CSF1R. It is also known as compound 1 from patent WO2019134661A1. Despite its reported potency, a detailed public record of its kinase selectivity profile against a broad panel of kinases is not available at the time of this publication. To provide a valuable comparative reference, this guide presents the selectivity data for other widely used and well-documented CSF1R inhibitors.
Comparative Kinase Inhibition Profile of CSF1R Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several CSF1R inhibitors against CSF1R and a selection of closely related and other relevant kinases. Lower IC50 values indicate higher potency. The selectivity of these inhibitors can be inferred by comparing the IC50 for CSF1R to that of other kinases.
| Kinase Target | Pexidartinib (PLX3397)[1] | Vimseltinib (DCC-3014)[2] | BLZ945[3] | GW2580 | ARRY-382[2] |
| CSF1R | 13 nM | >100-fold selective | 1 nM | Potent inhibitor | 9 nM |
| c-KIT | 27 nM | >100-fold selective | 3200 nM | - | - |
| FLT3 | 160 nM | >100-fold selective | - | - | - |
| PDGFRβ | - | >100-fold selective | - | - | - |
Experimental Methodologies for Kinase Profiling
The determination of kinase inhibitor selectivity is typically achieved through a variety of experimental assays. Below are the general principles of common methodologies used to generate the data presented in this guide.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are crucial for determining the intrinsic potency of an inhibitor.
-
Principle: A purified recombinant kinase is incubated with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.
-
Common Readouts:
-
Radiometric Assays: Utilize radioactively labeled ATP (³²P-ATP or ³³P-ATP). The incorporation of the radioactive phosphate (B84403) group onto the substrate is measured.
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and LanthaScreen™.
-
Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction. A common example is the Kinase-Glo® assay, which uses a luciferase-based system.
-
-
Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% is determined and reported as the IC50 value.
Cellular Assays
Cellular assays assess the inhibitory effect of a compound on a specific signaling pathway within a cellular context. These assays provide insights into a compound's cell permeability, target engagement, and functional consequences.
-
Principle: Cells that endogenously or recombinantly express the target kinase are treated with the inhibitor. The phosphorylation of the target kinase (autophosphorylation) or its downstream substrates is then measured.
-
Common Techniques:
-
Western Blotting: A widely used technique to detect and quantify the levels of specific phosphorylated proteins using phospho-specific antibodies.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay for quantifying protein phosphorylation.
-
Flow Cytometry (Phospho-flow): Allows for the measurement of protein phosphorylation at the single-cell level.
-
-
Data Analysis: Similar to biochemical assays, the IC50 value is determined, representing the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal.
Signaling Pathway and Inhibition
The diagram below illustrates the canonical CSF1R signaling pathway and the point of inhibition by small-molecule inhibitors like this compound. Upon binding of its ligands, CSF1 or IL-34, CSF1R dimerizes and autophosphorylates on specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are critical for cell survival, proliferation, and differentiation. CSF1R inhibitors act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Caption: CSF1R signaling pathway and mechanism of inhibition.
Conclusion
While this compound is a potent inhibitor of CSF1R, the lack of publicly available, comprehensive kinase selectivity data necessitates a cautious approach in its application and the interpretation of resulting data. For research applications requiring a well-defined selectivity profile, researchers are encouraged to consider alternative inhibitors such as Vimseltinib or BLZ945, for which more extensive cross-reactivity data is available. The information and methodologies presented in this guide are intended to assist researchers in making informed decisions when selecting a CSF1R inhibitor for their studies and to highlight the critical importance of understanding a compound's selectivity profile. As more data on this compound becomes available, this guide will be updated to provide a more direct comparison.
References
- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Csf1R Inhibitor Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the specificity of kinase inhibitors is paramount to the validity of experimental results and the success of therapeutic development. This guide provides a framework for evaluating the specificity of Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors, with a focus on the critical role of knockout models. While direct comparative data for Csf1R-IN-12 in knockout models is not publicly available, this guide will use established Csf1R inhibitors—PLX5622, BLZ945, and GW2580—to illustrate the principles and methodologies required for rigorous specificity validation.
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[1] Its role in various physiological and pathological processes has made it an attractive target for therapeutic intervention in oncology, neurodegenerative diseases, and inflammatory disorders. However, the development of small molecule inhibitors targeting Csf1R is often challenged by off-target effects, which can confound experimental results and lead to unforeseen toxicities. The use of Csf1r knockout (KO) animal models provides the definitive method for confirming on-target activity and identifying potential off-target effects of these inhibitors.[1]
The Gold Standard: Csf1r Knockout Models
Csf1r knockout mice, which lack the Csf1R protein, are invaluable tools for validating inhibitor specificity.[2][3] By administering a Csf1R inhibitor to these animals, any observed biological effect can be attributed to off-target interactions, as the primary target is absent. This approach allows for a clean dissection of on-target versus off-target pharmacology.
Comparative Analysis of Csf1R Inhibitors
While awaiting direct experimental validation of this compound in a knockout model, we can compare the specificity profiles of other well-characterized Csf1R inhibitors to understand the landscape of available tools.
| Inhibitor | Csf1R IC50/Ki | Known Off-Targets (Kinases) | Key Characteristics |
| This compound | Potent inhibitor (IC50 not specified in public data) | Data not publicly available | Potential for cancer research.[4] |
| PLX5622 | Ki = 5.9 nM, IC50 = 16 nM[5] | High selectivity; >50-fold selectivity over 4 related kinases and >100-fold over a panel of 230 kinases.[6] | High brain penetrance, widely used for microglia depletion studies.[7] |
| BLZ945 | IC50 = 1 nM[8] | >3200-fold selectivity over other kinases.[8] | Brain-penetrant, targets macrophages.[8] |
| GW2580 | IC50 = 30-60 nM[9][10] | Selective against a panel of 26 other kinases, but inhibits TRKA.[10][11] | Orally bioavailable, inhibits CSF-1-dependent cell growth.[10][12] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the validation process, the following diagrams are provided.
Documented Off-Target Effects of Csf1R Inhibitors
Studies have shown that even highly selective Csf1R inhibitors can have effects on other immune cell populations, underscoring the importance of knockout model validation. For example, PLX5622 has been reported to affect eosinophils, group 2 innate lymphoid cells, and dendritic cells.[1] A study comparing PLX5622 with a neutralizing Csf1R antibody (AFS98) demonstrated that the observed immunological changes were indeed dependent on Csf1R inhibition, thereby ruling out off-target effects of PLX5622 in that context.[1]
Experimental Protocols
The following are generalized protocols for key experiments in the validation of Csf1R inhibitor specificity.
Protocol 1: In Vivo Administration of Csf1R Inhibitors
Objective: To administer Csf1R inhibitors to wild-type and Csf1r knockout mice to assess in vivo specificity.
Materials:
-
Csf1R inhibitor (e.g., this compound, PLX5622, etc.)
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in sterile water for oral gavage; or formulated chow)
-
Wild-type mice (e.g., C57BL/6J)
-
Csf1r knockout mice on a matching genetic background
-
Oral gavage needles or formulated chow from a reputable supplier
Procedure (Oral Gavage):
-
Prepare the inhibitor solution in the appropriate vehicle at the desired concentration.
-
Administer a defined dose (e.g., mg/kg) to mice via oral gavage daily for the specified treatment period.
-
Administer an equivalent volume of vehicle to the control groups.
-
Monitor animal health and body weight throughout the experiment.
Procedure (Formulated Chow):
-
Provide mice with ad libitum access to chow containing the Csf1R inhibitor at a specified concentration (e.g., 1200 ppm for PLX5622).[13]
-
Provide control mice with standard chow without the inhibitor.
-
Ensure fresh chow is provided regularly.
-
Monitor animal health and food consumption.
Protocol 2: Immune Cell Profiling by Flow Cytometry
Objective: To quantify and phenotype immune cell populations in various tissues following Csf1R inhibitor treatment.
Materials:
-
Tissues of interest (e.g., spleen, bone marrow, peripheral blood, brain)
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD11b, Ly6G, F4/80, CD3, CD19, etc.)
-
Flow cytometer
-
Appropriate buffers and reagents for cell isolation and staining
Procedure:
-
Harvest tissues from vehicle- and inhibitor-treated wild-type and Csf1r knockout mice.
-
Prepare single-cell suspensions from each tissue using established protocols.
-
Perform red blood cell lysis if necessary.
-
Stain cells with a cocktail of fluorescently labeled antibodies targeting various immune cell populations (e.g., a myeloid panel and a lymphoid panel).[14][15]
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data to quantify the absolute numbers and frequencies of different immune cell subsets in each treatment group.
Conclusion
The rigorous validation of Csf1R inhibitor specificity is essential for the accurate interpretation of research findings. While this compound is a promising tool, its specificity profile in a knockout model has yet to be publicly documented. The methodologies outlined in this guide, using established inhibitors as examples, provide a clear path forward for the comprehensive evaluation of this compound and other novel Csf1R inhibitors. By employing Csf1r knockout models and detailed immunophenotyping, researchers can confidently delineate on-target from off-target effects, thereby advancing our understanding of Csf1R biology and accelerating the development of targeted therapies.
References
- 1. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 028064 - Csf1r[dex5] Strain Details [jax.org]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]
- 8. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GW2580 | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 12. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Performance Analysis of Csf1R-IN-12 and Other CSF1R Inhibitors
In the landscape of targeted cancer therapy and the growing field of neuroinflammation research, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target. Its inhibition can modulate the activity of macrophages and microglia, cells implicated in various pathologies. This guide provides a comparative overview of the performance of a novel CSF1R inhibitor, Csf1R-IN-12, alongside other prominent inhibitors such as Pexidartinib, PLX5622, BLZ945, Emactuzumab, and JNJ-40346527. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Introduction to CSF1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia. In the context of cancer, tumor-associated macrophages (TAMs) often express high levels of CSF1R and contribute to an immunosuppressive tumor microenvironment, promoting tumor growth and metastasis. In neurodegenerative diseases, activated microglia can drive chronic inflammation, leading to neuronal damage. Consequently, inhibiting the CSF1R signaling pathway presents a promising therapeutic strategy.
This compound is a potent inhibitor of CSF1R, with its development detailed in patent WO2019134661A1.[1] This guide aims to contextualize its performance by comparing it with other well-characterized CSF1R inhibitors.
Biochemical and Cellular Performance
The potency of a CSF1R inhibitor is a key determinant of its potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays, which measure the direct inhibition of the CSF1R kinase, and in cellular assays, which assess the inhibitor's effect on CSF1R-dependent cell functions.
| Inhibitor | Type | CSF1R IC50/Ki | Cellular IC50 | Key Selectivity Notes |
| This compound | Small Molecule | Data primarily in patent WO2019134661A1 | - | - |
| Pexidartinib (PLX3397) | Small Molecule | 20 nM[2][3][4][5] | 0.1 µM (M-07e), 0.22 µM (Bac1.2F5), 0.44 µM (M-NFS-60)[4] | Also inhibits c-Kit (IC50: 10 nM) and FLT3 (IC50: 160 nM).[4] |
| PLX5622 | Small Molecule | 16 nM[6][7][8] | - | Highly selective for CSF1R over a panel of other kinases.[9] |
| BLZ945 | Small Molecule | 1 nM[10][11][12][13] | 98 nM (BMDM), 142 nM (EOC2)[14] | >1000-fold selectivity against closest receptor tyrosine kinase homologs.[11][12] |
| Emactuzumab (RG7155) | Monoclonal Antibody | Ki: 0.2 nM[15][16][17] | 0.3 nM (CSF-1-differentiated macrophages)[17] | Specific for CSF1R, blocks receptor dimerization.[15][16] |
| JNJ-40346527 | Small Molecule | 3.2 nM[10][13][18][19][20][21] | - | Less inhibitory effects on KIT (IC50: 20 nM) and FLT3 (IC50: 190 nM).[18][19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate CSF1R inhibitors.
CSF1R Kinase Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a compound on CSF1R kinase activity.
Methodology:
-
Reagents: Recombinant human CSF1R kinase domain, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the CSF1R enzyme, substrate, and varying concentrations of the inhibitor in a suitable buffer.
-
Detection: The phosphorylation of the substrate is quantified, typically using a method like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or radioactivity-based assays.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of a CSF1R inhibitor on the proliferation of CSF-1 dependent cells.
Methodology:
-
Cell Lines: Use cell lines whose proliferation is dependent on CSF-1 signaling, such as M-NFS-60 (murine macrophage precursor) or bone marrow-derived macrophages (BMDMs).
-
Procedure: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations in the presence of a stimulating concentration of CSF-1.
-
Incubation: Cells are incubated for a period sufficient for proliferation to occur (e.g., 48-72 hours).
-
Measurement: Cell viability or proliferation is measured using assays such as MTS, XTT, or by quantifying ATP levels (e.g., CellTiter-Glo).
-
Analysis: The cellular IC50 is determined by plotting cell viability against the inhibitor concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a CSF1R inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for human tumor xenografts.
-
Tumor Implantation: Human cancer cells known to be influenced by TAMs are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups. The CSF1R inhibitor is administered orally or via injection at a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for histological or biomarker analysis (e.g., immunohistochemistry for macrophage markers like CD68 or F4/80).
Signaling Pathways and Logical Relationships
The binding of ligands, such as CSF-1 and IL-34, to CSF1R triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that are crucial for the function of macrophages and microglia.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. biofargo.com [biofargo.com]
- 9. Sapphire North America [sapphire-usa.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. abmole.com [abmole.com]
- 14. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Edicotinib | c-Kit | CSF-1R | c-Fms | FLT | TargetMol [targetmol.com]
- 20. Edicotinib (JNJ-40346527, PRV 6527) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 21. selleckchem.com [selleckchem.com]
A Comparative Benchmarking Guide: Csf1R-IN-12 Versus Clinical CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational CSF1R inhibitor, Csf1R-IN-12, against a panel of established clinical inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). The objective is to offer a data-driven resource to inform research and development decisions in the fields of oncology, immunology, and neuroinflammation where CSF1R is a key therapeutic target.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid-lineage cells.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in a variety of pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. Consequently, the development of potent and selective CSF1R inhibitors has become a significant area of therapeutic research. This guide focuses on benchmarking the preclinical compound this compound against clinically evaluated inhibitors, providing a comparative analysis of their performance based on available data.
Quantitative Performance Comparison
Table 1: Biochemical Potency of Small Molecule CSF1R Inhibitors
| Inhibitor | CSF1R IC50 (nM) | Primary Off-Target Kinases & IC50 (nM) |
| This compound | Data not publicly available | Data not publicly available |
| Pexidartinib (PLX3397) | 13 - 20 | c-Kit (10 - 27), FLT3 (160) |
| BLZ945 (Sotuletinib) | 1 | >1000-fold selectivity vs. related kinases |
| ARRY-382 | 9 | Data not publicly available |
| Edicotinib (JNJ-40346527) | 3.2 | c-Kit (20), FLT3 (190) |
| Ki-20227 | 2 | VEGFR2 (12), c-Kit (451), PDGFRβ (217) |
Table 2: Characteristics of Monoclonal Antibody CSF1R Inhibitors
| Inhibitor | Mechanism of Action | Clinical Application/Status |
| Emactuzumab (RG7155) | Binds to CSF1R, blocking ligand binding and inducing receptor dimerization and internalization.[5][6] | Investigated in solid tumors and tenosynovial giant cell tumor (TGCT).[7] |
| Cabiralizumab (FPA008) | Humanized IgG4 monoclonal antibody that blocks ligand binding and receptor signaling.[4] | Investigated in solid tumors, lymphoma, and graft-versus-host disease.[3] |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the comparison of these inhibitors, the following diagrams illustrate the CSF1R signaling pathway and a general workflow for evaluating CSF1R inhibitors.
Experimental Protocols
A comprehensive evaluation of CSF1R inhibitors involves a multi-tiered approach, starting from biochemical assays to in vivo studies.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified CSF1R kinase by 50%.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at or near the Km for CSF1R)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test inhibitor (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
Add the recombinant CSF1R kinase to the wells of a microplate.
-
Add the diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based CSF1R Phosphorylation Assay
Objective: To assess the inhibitor's ability to block CSF1-induced autophosphorylation of CSF1R in a cellular context.
Materials:
-
A cell line endogenously expressing or engineered to overexpress CSF1R (e.g., M-NFS-60 or engineered HEK293 cells)
-
Cell culture medium
-
Recombinant human CSF-1
-
Test inhibitor (serial dilutions)
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (anti-phospho-CSF1R and anti-total-CSF1R)
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor activation.
-
Pre-treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of CSF-1 for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated CSF1R and total CSF1R using Western blotting or a specific ELISA.
-
Determine the concentration of the inhibitor that reduces CSF1-induced CSF1R phosphorylation by 50%.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the CSF1R inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells that are dependent on or influenced by CSF1R signaling
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Implant the tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer the test inhibitor and vehicle according to a pre-defined dosing schedule and route.
-
Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition in the treated groups to the control group to assess the in vivo efficacy of the inhibitor.
Conclusion
This guide provides a comparative framework for benchmarking this compound against established clinical CSF1R inhibitors. While the lack of publicly available quantitative data for this compound currently limits a direct performance comparison, the provided data on clinical inhibitors, along with the detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers in the field. As more data on this compound becomes available, this guide can be updated to provide a more direct and comprehensive analysis. The methodologies and comparative data presented here are intended to aid in the rational design and progression of novel CSF1R-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. CSF1R-IN-3|CAS |DC Chemicals [dcchemicals.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CSF1R | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. apexbt.com [apexbt.com]
- 7. Small-molecule CSF1R kinase inhibitors; review of patents 2015-present - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Csf1R-IN-12: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Csf1R-IN-12, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Adherence to these procedures is critical for ensuring a safe laboratory environment, maintaining regulatory compliance, and minimizing environmental impact. Researchers, scientists, and drug development professionals should treat this compound and all related waste as hazardous chemical waste.
Key Compound Information
Proper identification and labeling are the first steps in safe chemical handling. The following table summarizes key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 2361556-35-4[1] |
| Molecular Formula | C₂₁H₁₇F₃N₄O[1] |
| Molecular Weight | 398.38 g/mol [1] |
| Target | c-Fms / CSF1R[1] |
| Primary Research Area | Cancer[1] |
Step-by-Step Disposal Protocol
The disposal of this compound, like other potent kinase inhibitors, must be managed through a certified hazardous waste program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[4]
2. Waste Segregation and Collection: All materials contaminated with this compound must be collected as hazardous waste.
-
Solid Waste: This includes unused or expired this compound powder, contaminated PPE (gloves, wipes), and any lab materials (e.g., weigh boats, pipette tips) that have come into contact with the compound. Collect this waste in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., from experiments or stock solutions) must be collected in a separate, compatible, and clearly labeled hazardous waste container. The original container can be used if it is in good condition.[5] Do not mix with incompatible waste streams; for instance, store acids and bases separately.[5]
-
Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.[2]
3. Container Labeling and Storage: Proper labeling and storage are mandated by safety regulations.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated CAS number (2361556-35-4).
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of laboratory personnel.[6] Ensure the container is kept closed except when adding waste.[2][5]
4. Scheduling Waste Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) or a certified hazardous waste disposal service to schedule a pickup.[5]
Visualized Workflows and Pathways
To further clarify procedures and the biological context of this compound, the following diagrams illustrate the disposal workflow and the targeted signaling pathway.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Simplified Csf1R signaling pathway inhibited by this compound.
References
Essential Safety and Logistical Information for Handling Csf1R-IN-12
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Csf1R-IN-12. As a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), this compound requires careful handling to ensure personnel safety and experimental integrity. The information provided is based on available safety data and general best practices for handling potent research compounds.
Hazard Identification and Precautionary Measures
This compound should be considered a hazardous substance. While a comprehensive toxicological profile is not widely available, similar chemical compounds warrant a high degree of caution. All users must review the complete Safety Data Sheet (SDS) provided by the supplier before beginning any work.[1][2] The primary routes of exposure to avoid are inhalation, ingestion, and contact with skin and eyes.
General Warnings:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
This material should be handled by qualified individuals trained in handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before and during use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Respiratory | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust. A fit-tested N95 or higher-rated respirator is recommended. |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination. Consider a disposable gown for procedures with a high risk of splashing. |
Operational and Handling Plan
Receiving and Storage:
-
Upon receipt, visually inspect the package for any damage or leaks.
-
Store this compound in a tightly sealed container, protected from light and moisture.[1]
-
Follow the supplier's specific storage temperature recommendations. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[1]
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or other ventilated enclosure.
-
This compound is soluble in DMSO (e.g., 10 mM).[2] Use the smallest feasible quantity for the experiment.
-
Avoid raising dust when handling the solid form.
The following diagram illustrates a safe workflow for handling and preparing this compound.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C21H17F3N4O | [2] |
| Molecular Weight | 398.38 g/mol | [2] |
| CAS Number | 2361556-35-4 | [2] |
| Solubility | 10 mM in DMSO | [2] |
Signaling Pathway Context
This compound is a potent inhibitor of the CSF1R signaling pathway, which is crucial for the proliferation, differentiation, and survival of macrophages and other mononuclear phagocytes.[4] Understanding this pathway is essential for designing experiments with this inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
